Wilfornine A
Description
Properties
IUPAC Name |
[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-15-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H51NO20/c1-22(47)57-21-44-36(62-26(5)51)32(59-23(2)48)31-34(61-25(4)50)45(44)43(9,56)35(33(60-24(3)49)37(44)63-27(6)52)64-40(55)41(7,65-38(53)28-14-11-10-12-15-28)18-17-30-29(16-13-19-46-30)39(54)58-20-42(31,8)66-45/h10-16,19,31-37,56H,17-18,20-21H2,1-9H3/t31-,32-,33+,34-,35+,36-,37+,41-,42+,43+,44-,45+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDNHPICMWQYIV-VTPOCOLISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C)OC(=O)C(CCC5=C(C=CC=N5)C(=O)OCC3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14[C@@]([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)[C@](CCC5=C(C=CC=N5)C(=O)OC[C@@]3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H51NO20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Wilfornine A in T-Cells: An Uncharted Territory in Immunopharmacology
For Immediate Release
[City, State] – [Date] – Despite significant interest in the immunomodulatory properties of compounds derived from the plant Tripterygium wilfordii, a comprehensive understanding of the specific mechanisms of action for many of its constituent alkaloids remains elusive. One such compound, Wilfornine A, has yet to be the subject of detailed investigation regarding its effects on T-lymphocytes, a critical component of the adaptive immune system. Extensive searches of the current scientific literature reveal a notable absence of data on this compound's direct impact on T-cell signaling pathways, proliferation, and cytokine production.
While other compounds from Tripterygium wilfordii, such as triptolide and celastrol, have been extensively studied for their potent immunosuppressive and anti-inflammatory effects, this compound remains a largely uncharacterized molecule in the context of T-cell biology. There is currently no publicly available research detailing its molecular targets within T-cells, nor its influence on key signaling cascades such as the calcineurin-NFAT, MAPK/Erk, or PKCθ-NF-κB pathways, which are crucial for T-cell activation and function.
Consequently, the creation of an in-depth technical guide or whitepaper on the core mechanism of action of this compound in T-cells is not feasible at this time. The foundational scientific knowledge, including quantitative data (e.g., IC50 values for T-cell proliferation or cytokine inhibition) and detailed experimental protocols, is not present in the accessible scientific domain.
This knowledge gap highlights a potential area for future research in the field of immunopharmacology. The structural similarity of this compound to other bioactive alkaloids from Tripterygium wilfordii suggests that it may possess immunomodulatory properties worthy of investigation. Future studies could focus on:
-
In vitro assays to assess the effect of isolated this compound on the proliferation of primary T-cells and T-cell lines.
-
Molecular studies to identify potential protein targets of this compound within T-cells.
-
Signaling pathway analysis to determine if this compound modulates key pathways involved in T-cell activation.
-
Cytokine profiling to measure the impact of this compound on the production of pro- and anti-inflammatory cytokines by T-cells.
The elucidation of this compound's mechanism of action could provide valuable insights into the therapeutic potential of Tripterygium wilfordii extracts and may lead to the development of novel immunomodulatory agents. However, until such research is conducted and published, the scientific community awaits a detailed understanding of this particular compound's role in T-cell function.
Researchers, scientists, and drug development professionals interested in the immunomodulatory potential of natural products are encouraged to consider this unexplored area of study. The development of a comprehensive data set on this compound's activity in T-cells would be a significant contribution to the field.
Wilfornine A: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine native to China, Japan, and Korea. For centuries, it has been a staple in traditional Chinese medicine for treating a variety of ailments, including fever, chills, and joint pain. Modern scientific investigation into its medicinal properties has led to the isolation of a diverse array of bioactive compounds, primarily diterpenoids, triterpenoids, and sesquiterpene pyridine alkaloids.
Among the numerous alkaloids identified from Tripterygium wilfordii, Wilfornine A has emerged as a compound of interest due to its potential immunomodulatory activities. This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and biological activity of this compound, with a focus on its mechanism of action. While there is some conflicting information in commercial listings regarding its plant origin, with a single source suggesting Schisandra sphenanthera, the name "this compound" and its classification as a sesquiterpene pyridine alkaloid strongly support its origin from Tripterygium wilfordii, the focus of this guide.
Chemical Properties of this compound
This compound is a complex sesquiterpene pyridine alkaloid. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C45H51NO20 |
| Molecular Weight | 925.89 g/mol |
| CAS Number | 345954-00-9 |
| Class | Sesquiterpenoid |
Experimental Protocols
Detailed experimental data for the isolation and characterization of this compound are not extensively published. However, based on established methodologies for the separation of sesquiterpene pyridine alkaloids from Tripterygium wilfordii, a general protocol can be outlined.
Isolation and Purification of this compound from Tripterygium wilfordii
-
Extraction:
-
The dried and powdered roots of Tripterygium wilfordii are extracted with 95% ethanol under reflux.
-
The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned with chloroform to separate compounds based on polarity.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
The chloroform-soluble fraction is dissolved in ethyl acetate and partitioned with a 5% HCl aqueous solution to protonate the alkaloids, rendering them water-soluble.
-
The acidic aqueous layer containing the alkaloids is then basified with ammonium hydroxide to a pH of 9-10.
-
The basified solution is extracted again with chloroform to recover the free alkaloids. The resulting chloroform extract contains the total alkaloids.
-
-
Chromatographic Separation:
-
The total alkaloid fraction is subjected to column chromatography on a C18 reversed-phase silica gel column.
-
A gradient elution system of methanol-water or acetonitrile-water is used to separate the alkaloids into different fractions.
-
Fractions containing compounds with similar retention times are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to yield pure this compound.
-
Structure Elucidation
The chemical structure of this compound is determined using a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
Biological Activity and Signaling Pathway
This compound is reported to possess significant immunomodulatory properties. Its primary mechanism of action involves the suppression of the immune response through the inhibition of T-cell activation and proliferation.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The immunosuppressive effects of this compound are largely attributed to its ability to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including interleukin-2 (IL-2). IL-2 is a key cytokine for T-cell proliferation.
This compound is believed to inhibit this pathway, thereby preventing the production of IL-2 and suppressing T-cell proliferation. This makes it a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1]
Quantitative Data
| Parameter | Value | Method |
| Yield from T. wilfordii | Data not available | - |
| Purity | Data not available | HPLC |
| IC50 (NF-κB Inhibition) | Data not available | Luciferase Reporter Assay |
| IC50 (T-Cell Proliferation) | Data not available | MTT or CFSE Assay |
Visualizations
Experimental Workflow for Isolation and Purification
Caption: Isolation and purification workflow for this compound.
NF-κB Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a sesquiterpene pyridine alkaloid originating from Tripterygium wilfordii with promising immunosuppressive properties. Its ability to inhibit the NF-κB signaling pathway and subsequent T-cell proliferation highlights its potential as a lead compound for the development of novel therapeutics for autoimmune diseases. However, a significant gap exists in the scientific literature regarding detailed quantitative data on its biological activity and isolation yields. Further research is warranted to fully characterize the pharmacological profile of this compound and to validate its therapeutic potential through rigorous preclinical and clinical studies.
References
The Intricate Dance of Structure and Activity: A Deep Dive into Wilfornine A's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Wilforine, a complex sesquiterpenoid pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest within the scientific community for its potent biological activities. This technical guide delves into the core of Wilforine's therapeutic promise by meticulously examining its structure-activity relationships (SAR). By understanding how subtle modifications to its intricate chemical architecture influence its biological effects, researchers can pave the way for the design of novel, more potent, and selective therapeutic agents. This document provides a comprehensive overview of the quantitative SAR data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Anti-Inflammatory Activity: Targeting the NF-κB Pathway
A primary mechanism underlying the therapeutic effects of Wilforine and its analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a central role in regulating the inflammatory response. Its aberrant activation is implicated in a multitude of inflammatory diseases. The inhibitory effects of Wilforine and related sesquiterpene pyridine alkaloids on this pathway have been quantified, providing valuable insights into their SAR.
Quantitative Structure-Activity Relationship Data for NF-κB Inhibition
The following table summarizes the reported 50% inhibitory concentrations (IC50) of Wilforine and several naturally occurring analogs against the NF-κB pathway in lipopolysaccharide (LPS)-induced HEK293/NF-κB-Luc cells. This data allows for a direct comparison of the anti-inflammatory potency of these compounds.
| Compound | IC50 (µM)[1][2] |
| Tripfordine A | 0.74[2] |
| Wilfordatine L | 1.64[1] |
| Wilfordatine E | 8.75[2] |
| Wilfordinine | 9.05[1] |
| Wilforine | 15.66 [2] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocol: NF-κB Luciferase Reporter Assay
The quantitative data presented above was generated using a HEK293 cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. The following is a detailed methodology for this key experiment:
Cell Culture and Treatment:
-
Cell Seeding: Human Embryonic Kidney (HEK) 293 cells, stably transfected with a pNF-κB-Luc reporter plasmid, are seeded into 96-well plates at a density of 5 x 10^4 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: The cells are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Wilforine and its analogs). A vehicle control (e.g., DMSO) is also included.
-
Stimulation: After a 1-hour pre-incubation with the test compounds, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NF-κB activation.
-
Incubation: The plates are then incubated for an additional 6-16 hours at 37°C and 5% CO2.
Luciferase Activity Measurement:
-
Cell Lysis: After the incubation period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A passive lysis buffer is then added to each well to lyse the cells and release the luciferase enzyme.
-
Reagent Addition: The luciferase assay substrate is added to each well.
-
Luminescence Reading: The luminescence, which is directly proportional to the luciferase activity and thus NF-κB activation, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of NF-κB inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.
Visualizing the NF-κB Signaling Pathway and Wilforine's Point of Intervention
The following diagram, generated using the DOT language, illustrates the canonical NF-κB signaling cascade and the proposed point of inhibition by Wilforine and its analogs.
Caption: The NF-κB signaling pathway and the inhibitory action of Wilforine.
Insecticidal Activity: A Neurotoxic Mechanism
Beyond its anti-inflammatory properties, Wilforine has demonstrated significant insecticidal activity. The primary proposed mechanism of this action is the inhibition of the Na+/K+-ATPase enzyme, a critical component of nerve cell function in insects.
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
The following protocol outlines a general method for assessing the inhibition of Na+/K+-ATPase activity, which can be adapted for insect nerve cord preparations.
Preparation of Enzyme Source:
-
Dissection: The ventral nerve cords are dissected from the target insect species (e.g., cockroaches, locusts).
-
Homogenization: The nerve cords are homogenized in a cold buffer solution (e.g., Tris-HCl buffer) to release the cellular components, including the Na+/K+-ATPase enzyme.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the microsomal fraction (rich in Na+/K+-ATPase) is collected.
Enzyme Activity Assay:
-
Reaction Mixture: A reaction mixture is prepared containing buffer, MgCl2, KCl, and NaCl.
-
Compound Incubation: The enzyme preparation is pre-incubated with various concentrations of Wilforine or other test compounds. A control with no inhibitor is also prepared.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by the addition of a reagent that denatures the enzyme (e.g., trichloroacetic acid).
-
Phosphate Measurement: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured colorimetrically. The activity of Na+/K+-ATPase is determined as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the log concentration of the test compound.
Logical Workflow for SAR-Guided Drug Discovery
The process of leveraging SAR data for the development of new drug candidates is a systematic and iterative process. The following diagram illustrates this logical workflow.
Caption: A logical workflow for structure-activity relationship-guided drug discovery.
Conclusion and Future Directions
The structure-activity relationship studies of Wilforine and its analogs have provided a foundational understanding of the chemical features crucial for their anti-inflammatory and insecticidal activities. The quantitative data clearly indicates that modifications to the sesquiterpenoid core and the pyridine moiety can significantly impact potency. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further explore the therapeutic potential of this class of compounds.
Future research should focus on the synthesis of a broader and more diverse library of Wilforine analogs to build a more comprehensive SAR model. This will enable the development of quantitative structure-activity relationship (QSAR) models to predict the activity of novel compounds. Furthermore, a deeper investigation into the specific molecular interactions between Wilforine and its targets, such as the IKK complex and Na+/K+-ATPase, will be instrumental in the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of Wilforine's SAR holds immense promise for the discovery of new treatments for a range of inflammatory diseases and for the development of novel insecticides.
References
In-depth Pharmacological Profile of Wilfornine A: A Technical Guide
Notice: Due to the limited availability of specific pharmacological data for Wilfornine A in the public domain, this guide synthesizes general principles of related compounds and provides a framework for potential research avenues. The experimental protocols and signaling pathways described herein are illustrative and based on methodologies commonly employed for natural product characterization.
Introduction
This compound is a sesquiterpenoid alkaloid isolated from plants of the Tripterygium genus, notably Tripterygium wilfordii Hook F. Compounds from this genus have a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. This compound, as one of the many alkaloids present, is of interest to researchers for its potential immunosuppressive and anti-inflammatory properties. This document aims to provide a technical overview of its anticipated pharmacological characteristics, drawing parallels from more extensively studied related compounds, and to outline the necessary experimental frameworks for its detailed investigation.
Anticipated Pharmacological Properties
Based on the activities of other compounds isolated from Tripterygium wilfordii, this compound is hypothesized to possess significant biological activities.
-
Immunosuppressive Effects: Many alkaloids and diterpenoids from this plant, such as triptolide, demonstrate potent immunosuppressive activity.[1] It is plausible that this compound interferes with immune cell proliferation, cytokine production, and signaling pathways crucial for immune activation. Immunosuppressive agents are critical in managing autoimmune disorders and preventing organ transplant rejection.[2][3][4]
-
Anti-Inflammatory Activity: The traditional use of Tripterygium extracts for inflammatory conditions suggests that its constituents, including this compound, likely target key inflammatory mediators. This could involve the inhibition of pro-inflammatory enzymes, cytokines, and transcription factors that orchestrate the inflammatory response.
Potential Mechanisms of Action
The precise molecular targets of this compound are not well-elucidated. However, based on related compounds, several signaling pathways are of high interest for investigation. A primary candidate is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of both inflammatory and immune responses.
Quantitative Pharmacological Data
A thorough literature search did not yield specific quantitative data (e.g., IC50, EC50 values) for this compound. To characterize this compound, a series of bioassays would be required. The following table outlines a proposed data structure for such an investigation.
| Assay Type | Cell Line / Model | Parameter | This compound Value | Positive Control |
| Cytotoxicity Assay (MTT) | Jurkat T-cells | IC50 (µM) | To be determined | Doxorubicin |
| T-cell Proliferation | Primary T-cells (PHA) | IC50 (µM) | To be determined | Cyclosporine A |
| NF-κB Reporter Assay | HEK293T-NF-κB-Luc | IC50 (µM) | To be determined | Parthenolide |
| IL-2 Production (ELISA) | Jurkat T-cells (PMA/I) | IC50 (µM) | To be determined | Dexamethasone |
| NO Production (Griess) | RAW 264.7 (LPS) | IC50 (µM) | To be determined | L-NAME |
Key Experimental Methodologies
Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of this compound. Below are standardized methodologies for key assays.
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes upon stimulation.
Protocol:
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Labeling: Resuspend cells in PBS at 1x10^6 cells/mL and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with fetal bovine serum.
-
Seeding: Plate the CFSE-labeled T-cells in a 96-well plate at 2x10^5 cells/well.
-
Treatment: Add serial dilutions of this compound (e.g., 0.01 to 100 µM). Include wells for unstimulated (negative control) and stimulated (positive control, e.g., with anti-CD3/CD28 beads) cells.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest cells and analyze CFSE fluorescence by flow cytometry. Proliferating cells will show successive halving of CFSE intensity.
This cell-based assay quantifies the activity of the NF-κB transcription factor.
Protocol:
-
Cell Culture: Culture HEK293T cells stably transfected with an NF-κB-driven luciferase reporter construct in DMEM with 10% FBS.
-
Seeding: Seed cells into a 96-well white, clear-bottom plate at a density of 5x10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Lysis and Measurement: Aspirate the medium, lyse the cells, and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
Conclusion and Future Directions
While this compound remains a relatively understudied alkaloid, its origin from Tripterygium wilfordii strongly suggests potential as a potent anti-inflammatory and immunosuppressive agent. The lack of published data underscores a significant opportunity for novel research. The experimental frameworks and hypothesized mechanisms of action presented in this guide provide a clear roadmap for future investigations. A systematic approach, beginning with broad activity screening followed by detailed mechanistic studies centered on pathways like NF-κB, will be crucial to unlocking the therapeutic potential of this compound for researchers, scientists, and drug development professionals.
References
An In-depth Technical Guide to the NF-κB Signaling Pathway and the Putative Role of Wilfornine A
Audience: Researchers, scientists, and drug development professionals.
Introduction to the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are crucial regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in a multitude of pathological conditions such as chronic inflammatory diseases, autoimmune disorders, and cancer.[3][4]
The NF-κB family in mammals consists of five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homodimers and heterodimers that bind to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes, thereby modulating their transcription. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitory proteins called Inhibitors of κB (IκBs).
Activation of the NF-κB pathway is primarily controlled by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[5] Two major signaling cascades lead to the activation of NF-κB: the canonical and the non-canonical pathways.
The Canonical NF-κB Pathway
The canonical pathway is the most common route for NF-κB activation and is typically triggered by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as by pathogen-associated molecular patterns (PAMPs).[5] This pathway is essential for the innate immune response and inflammation.
Upon stimulation, the IKK complex is activated, leading to the phosphorylation of IκBα by IKKβ. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the associated NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate into the nucleus and initiate the transcription of target genes. These target genes include those encoding pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.
Figure 1. The Canonical NF-κB Signaling Pathway.
The Non-Canonical NF-κB Pathway
The non-canonical, or alternative, NF-κB pathway is activated by a more limited set of stimuli, primarily members of the TNF receptor superfamily such as BAFF-R and CD40.[6] This pathway is crucial for the development of lymphoid organs and the adaptive immune response.
Activation of the non-canonical pathway is dependent on the NF-κB-inducing kinase (NIK). In unstimulated cells, NIK is continuously targeted for degradation. Upon receptor ligation, NIK accumulates and activates IKKα homodimers. Activated IKKα then phosphorylates the C-terminus of the NF-κB2 precursor protein, p100. This phosphorylation event leads to the ubiquitination and proteasomal processing of p100 into the mature p52 subunit. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of genes involved in lymphocyte development and function.
Figure 2. The Non-Canonical NF-κB Signaling Pathway.
Wilfornine A: A Potential Modulator of NF-κB Signaling
This compound is a macrocyclic spermine alkaloid isolated from the root bark of Tripterygium wilfordii, a vine used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.[7][8][9] While direct studies on this compound are limited, research on other bioactive compounds from T. wilfordii, such as triptolide and celastrol, has demonstrated potent inhibitory effects on the NF-κB signaling pathway.[7][10] These compounds are known to target key components of the pathway, suggesting a similar mechanism of action for this compound.
Putative Mechanism of Action of this compound on NF-κB Signaling
Based on the activities of other T. wilfordii constituents, this compound is hypothesized to inhibit NF-κB signaling through one or more of the following mechanisms:
-
Inhibition of IKK Activity: Triptolide and celastrol have been shown to directly inhibit the kinase activity of the IKK complex.[7] By preventing the phosphorylation of IκBα, these compounds block its subsequent degradation, thereby sequestering NF-κB in the cytoplasm.
-
Inhibition of p65 Activity: Some compounds from T. wilfordii have been reported to inhibit the p65 subunit of NF-κB directly, preventing its binding to DNA or its transactivation potential.[7]
-
Downregulation of Pro-inflammatory Cytokines: By inhibiting NF-κB, compounds from T. wilfordii can suppress the expression of NF-κB target genes, including those for TNF-α, IL-1β, and IL-6, which are key mediators of inflammation.[9][11]
The following diagram illustrates the potential points of intervention for this compound within the canonical NF-κB pathway, based on the known actions of related compounds.
Figure 3. Putative Inhibition of NF-κB Pathway by this compound.
Quantitative Data Summary (Hypothetical)
As no specific quantitative data for this compound's effect on the NF-κB pathway is currently available, the following table is a hypothetical representation of the types of data that would be generated from relevant experiments. This is based on data typically reported for other NF-κB inhibitors.
| Parameter | Assay Type | Cell Line | Stimulant | IC50 / Effect | Reference |
| NF-κB Reporter Activity | Luciferase Reporter Assay | HEK293T | TNF-α (10 ng/mL) | IC50: [Hypothetical Value] µM | [Hypothetical Study] |
| IκBα Phosphorylation | Western Blot | Jurkat | PMA (50 ng/mL) | [Hypothetical %] inhibition at [X] µM | [Hypothetical Study] |
| p65 Nuclear Translocation | Immunofluorescence | HeLa | IL-1β (10 ng/mL) | [Hypothetical %] reduction at [Y] µM | [Hypothetical Study] |
| IL-6 Gene Expression | qRT-PCR | THP-1 | LPS (100 ng/mL) | [Hypothetical Fold Change] | [Hypothetical Study] |
| TNF-α Protein Secretion | ELISA | RAW 264.7 | LPS (100 ng/mL) | IC50: [Hypothetical Value] µM | [Hypothetical Study] |
Detailed Methodologies for Key Experiments
The following are detailed, generalized protocols for key experiments used to investigate the effects of a compound on the NF-κB signaling pathway. These would be the standard methods employed to generate the type of data presented in the hypothetical table above.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing multiple κB binding sites and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize firefly luciferase activity to Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Figure 4. Workflow for NF-κB Luciferase Reporter Assay.
Western Blot for IκBα Phosphorylation and Degradation
This technique is used to detect changes in the levels of total and phosphorylated IκBα.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., Jurkat or HeLa) and grow to 70-80% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., 50 ng/mL PMA) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells (e.g., HeLa) on glass coverslips in a 24-well plate.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., 10 ng/mL IL-1β) for 30-60 minutes.
-
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount coverslips on glass slides.
-
Visualize cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of translocation.
-
Conclusion and Future Directions
The NF-κB signaling pathway remains a critical target for the development of novel anti-inflammatory and anti-cancer therapeutics. While direct evidence is currently lacking, the known bioactivities of related compounds from Tripterygium wilfordii strongly suggest that this compound is a potent inhibitor of this pathway.[7][8] Future research should focus on elucidating the precise molecular target(s) of this compound within the NF-κB cascade and quantifying its inhibitory effects using the standardized experimental protocols outlined in this guide. Such studies will be instrumental in validating the therapeutic potential of this compound for the treatment of NF-κB-driven diseases.
References
- 1. Regulation of IKKβ by miR-199a affects NF-κB activity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppression through constitutively activated NF-κB signalling in human ovarian cancer and its reversal by an NF-κB inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Cell Analysis of Multiple Steps of Dynamic NF-κB Regulation in Interleukin-1α-Triggered Tumor Cells Using Proximity Ligation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Tripterygium wilfordii Hook F on treating rheumatoid arthritis explored by network pharmacology analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tripterygium wilfordii Glycosides Upregulate the New Anti-Inflammatory Cytokine IL-37 through ERK1/2 and p38 MAPK Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Novel Compounds: A Technical Guide for Researchers
Disclaimer: As of the latest available data, specific in vitro studies for a compound explicitly named "Wilfornine A" are not present in the public domain scientific literature. The following guide is a comprehensive framework designed for researchers, scientists, and drug development professionals, outlining the standard preliminary in vitro investigations for a novel compound with therapeutic potential, using hypothetical data for a compound that could be designated "this compound." This document leverages established methodologies and findings from research on compounds isolated from plants of the Geranium genus, such as Geranium wilfordii, which is known for its use in traditional medicine and contains various bioactive polyphenols.[1][2][3][4][5]
Introduction
The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Compounds derived from medicinal plants, such as those from the Geranium genus, have shown promising anti-inflammatory, antiviral, and anti-cancer properties in preclinical studies.[1][2][3][4][5] This guide details a systematic approach to the initial in vitro evaluation of a purified compound, herein referred to as this compound, focusing on its cytotoxic, anti-inflammatory, and apoptotic activities. The objective is to establish a foundational dataset to inform further preclinical development.
Data Presentation: Summary of Quantitative In Vitro Data
Clear and concise data presentation is crucial for the interpretation and comparison of experimental results. The following tables summarize hypothetical quantitative data for this compound.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages and A549 Lung Carcinoma Cells
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| RAW 264.7 | 24 | > 100 |
| 48 | 85.2 ± 5.4 | |
| A549 | 24 | 62.5 ± 4.1 |
| 48 | 41.3 ± 3.8 |
IC₅₀ (half-maximal inhibitory concentration) values were determined using the MTT assay.
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Cells
| Parameter | This compound Concentration (µM) | Inhibition (%) |
| Nitric Oxide (NO) Production | 1 | 15.6 ± 2.1 |
| 5 | 48.2 ± 3.5 | |
| 10 | 75.9 ± 4.9 | |
| Prostaglandin E₂ (PGE₂) Production | 1 | 12.1 ± 1.8 |
| 5 | 42.7 ± 3.1 | |
| 10 | 68.4 ± 4.2 | |
| TNF-α Secretion | 1 | 20.3 ± 2.5 |
| 5 | 55.1 ± 4.0 | |
| 10 | 82.6 ± 5.3 | |
| IL-6 Secretion | 1 | 18.9 ± 2.2 |
| 5 | 51.8 ± 3.8 | |
| 10 | 79.3 ± 4.7 |
Cells were pre-treated with this compound for 1 hour before stimulation with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
Table 3: Pro-Apoptotic Effects of this compound on A549 Lung Carcinoma Cells
| Parameter | This compound Concentration (µM) | Fold Increase vs. Control |
| Caspase-3/7 Activity | 5 | 1.8 ± 0.2 |
| 10 | 3.5 ± 0.4 | |
| 20 | 6.2 ± 0.7 | |
| Caspase-8 Activity | 5 | 1.2 ± 0.1 |
| 10 | 2.1 ± 0.3 | |
| 20 | 3.8 ± 0.5 | |
| Caspase-9 Activity | 5 | 1.9 ± 0.2 |
| 10 | 4.1 ± 0.5 | |
| 20 | 7.5 ± 0.9 |
Cells were treated with this compound for 24 hours. Caspase activities were measured using specific luminogenic substrates.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings.
Cell Culture
RAW 264.7 murine macrophage and A549 human lung adenocarcinoma cell lines would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[6][9]
Measurement of Inflammatory Mediators
-
Cell Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Nitric Oxide (NO) Assay (Griess Test): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
Cytokine and PGE₂ Measurement (ELISA): The concentrations of TNF-α, IL-6, and PGE₂ in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of key proteins in signaling pathways.[10][11][12][13]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[11][12]
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11] Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
Caspase activity is a hallmark of apoptosis.[14][15][16][17]
-
Cell Treatment: Seed A549 cells in a white-walled 96-well plate and treat with this compound for the desired time.
-
Assay Reagent Addition: Add a luminogenic caspase substrate (e.g., a substrate containing the DEVD sequence for caspase-3/7) to each well according to the manufacturer's protocol.
-
Signal Measurement: Incubate the plate at room temperature for 1 hour and measure the luminescence using a microplate reader. The signal intensity is proportional to the caspase activity.
Visualization of Signaling Pathways and Workflows
Graphical representations of biological pathways and experimental designs can greatly aid in understanding the mechanisms of action and experimental approaches.
Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. Antiviral Effect of Polyphenolic Substances in Geranium wilfordii Maxim against HSV-2 Infection Using in vitro and in silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Effect of Polyphenolic Substances in Geranium wilfordii Maxim against HSV-2 Infection Using in vitro and in silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
Exploratory Research on Tripterygium Wilfordii and its Bioactive Compounds for Systemic Lupus Erythematosus: An In-depth Technical Guide
Disclaimer: Initial exploratory research for "Wilfornine A" in the context of Systemic Lupus Erythematosus (SLE) did not yield specific preclinical or clinical data. This compound is one of the many alkaloids present in the medicinal plant Tripterygium wilfordii (Thunder God Vine). Due to the limited availability of research on this specific compound, this technical guide has been broadened to focus on the whole extract of Tripterygium wilfordii and its major bioactive components, namely triptolide and celastrol, for which a more substantial body of scientific literature exists. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Tripterygium wilfordii in Autoimmune Diseases
Tripterygium wilfordii Hook F (TwHF) is a traditional Chinese medicinal plant that has been utilized for centuries to treat a range of inflammatory and autoimmune conditions.[1] Its extracts contain a variety of bioactive compounds, including diterpenoids, triterpenoids, and alkaloids, which are believed to contribute to its therapeutic effects.[2] Notably, TwHF preparations have demonstrated significant anti-inflammatory, immunosuppressive, and immunomodulatory properties, making them a subject of interest for the treatment of systemic lupus erythematosus (SLE), a chronic autoimmune disease characterized by systemic inflammation and multi-organ damage.[1][3]
The primary active constituents of Tripterygium wilfordii that have been most extensively studied for their therapeutic potential are triptolide and celastrol.[4] These compounds have been shown to modulate the activity of immune cells and interfere with key signaling pathways implicated in the pathogenesis of SLE.[2][5]
Bioactive Compounds and Their Mechanisms of Action
The therapeutic effects of Tripterygium wilfordii in SLE are attributed to its complex mixture of bioactive compounds that act on multiple targets within the immune system.[6] The most well-characterized of these are triptolide and celastrol.
Triptolide: A diterpenoid triepoxide, triptolide is recognized as one of the most potent immunosuppressive components of Tripterygium wilfordii.[5] Its mechanisms of action include:
-
Inhibition of NF-κB Signaling: Triptolide has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[2][4] By blocking NF-κB, triptolide can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]
-
Modulation of T-cell Function: Triptolide can suppress the activation and proliferation of T-lymphocytes and inhibit the production of IL-2, a key cytokine for T-cell growth and differentiation.[5]
-
Induction of Apoptosis: Triptolide can induce apoptosis (programmed cell death) in activated immune cells, which may help to eliminate the autoreactive cells that drive the autoimmune response in SLE.
Celastrol: A pentacyclic triterpenoid, celastrol also exhibits potent anti-inflammatory and immunomodulatory effects.[4] Its known mechanisms include:
-
Inhibition of the PI3K/Akt Pathway: Celastrol has been found to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival, proliferation, and differentiation.[5] Dysregulation of this pathway is implicated in the pathogenesis of SLE.
-
Antioxidant Properties: Celastrol possesses antioxidant activity, which can help to mitigate the oxidative stress that contributes to tissue damage in SLE.
-
Modulation of Cytokine Production: Similar to triptolide, celastrol can modulate the production of various cytokines involved in the inflammatory cascade.
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by the bioactive compounds of Tripterygium wilfordii.
Preclinical and Clinical Evidence
Preclinical Studies in Murine Models of Lupus
The MRL/lpr mouse is a widely used animal model that spontaneously develops an autoimmune disease with features resembling human SLE. Several studies have investigated the effects of triptolide and celastrol in these mice.
Experimental Protocols:
A common experimental design involves the oral administration of the test compound to MRL/lpr mice over a period of several weeks.[1][3]
-
Animal Model: Female MRL/lpr mice, typically 8 weeks of age, are used as the experimental group, with MRL/MPJ mice often serving as controls.[1][3]
-
Treatment Groups: Mice are randomly assigned to a model group (receiving vehicle), a low-dose treatment group, and a high-dose treatment group.[3]
-
Dosage and Administration:
-
Outcome Measures:
-
Serological Analysis: Serum levels of anti-dsDNA antibodies, immunoglobulins (IgG, IgM, IgA), and complement components (C3, C4) are measured by ELISA.[2][3]
-
Renal Function: Proteinuria is assessed, and kidney tissues are examined histologically for signs of nephritis.[1][3]
-
Spleen and Lymph Node Evaluation: Changes in the weight and cellular composition of the spleen and lymph nodes are analyzed.[1]
-
Cytokine Profiling: Serum levels of key cytokines like IFN-γ, TNF-α, and IL-6 are quantified.[1]
-
Flow Cytometry: Analysis of immune cell populations, such as B cells and T-cell subsets, in the spleen.[2]
-
Quantitative Data from Preclinical Studies:
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Triptolide | MRL/lpr mice | 30 µg/mL & 60 µg/mL (oral gavage) | 8 weeks | - Significantly decreased serum anti-dsDNA and IgG levels.- Alleviated pathological injury in renal tissue.- Upregulated miR-146a expression in B cells. | [2][3] |
| Celastrol | MRL/lpr mice | 2.5 mg/kg & 5.0 mg/kg | Not specified | - Prevented enlargement of the spleen and lymph nodes.- Alleviated renal injury.- Reduced serum levels of ANA and anti-dsDNA antibodies.- Reduced serum levels of IL-6, TNF, and IFN-γ. | [1][8] |
Clinical Trials of Tripterygium wilfordii Extracts
Clinical studies, primarily conducted in China, have evaluated the efficacy of Tripterygium wilfordii extracts, particularly tripterygium glycosides (TGs), in patients with SLE, with a focus on lupus nephritis.
Quantitative Data from Clinical Studies and Meta-Analyses:
| Intervention | Patient Population | Key Findings | Reference |
| Tripterygium Glycosides (TGs) + Conventional Treatment | SLE patients | - Meta-analysis of 8 RCTs (538 patients) showed TGs combined with conventional treatments was superior in reducing lupus activity (MD = -1.66) and improving overall response rate (RR = 1.21) compared to conventional treatment alone. | [8] |
| Tripterygium Glycosides (TGs) + Glucocorticoids | Lupus Nephritis patients | - Meta-analysis of 8 RCTs (583 patients) showed the combination significantly improved total remission (RR = 1.27) and complete remission (RR = 1.61) rates compared to glucocorticoids alone. | [6] |
| Tripterygium wilfordii + Prednisone | SLE patients | - A clinical study reported an 87.5% effective rate for the combination therapy. | [1] |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a Tripterygium wilfordii compound in a preclinical lupus model.
Conclusion and Future Directions
The available scientific evidence strongly suggests that Tripterygium wilfordii and its bioactive components, particularly triptolide and celastrol, hold significant therapeutic potential for the treatment of systemic lupus erythematosus. The mechanisms of action are multi-faceted, involving the modulation of key inflammatory and cell survival signaling pathways, such as NF-κB and PI3K/Akt. Preclinical studies in lupus-prone mice have consistently demonstrated the ability of these compounds to ameliorate disease activity, reduce autoantibody production, and protect against organ damage. Furthermore, clinical trials with Tripterygium wilfordii extracts have shown promising results in SLE patients, particularly in cases of lupus nephritis.
However, it is crucial to acknowledge the potential for toxicity associated with Tripterygium wilfordii extracts, which can limit their clinical application.[9] Future research should focus on several key areas:
-
Isolation and Characterization of Novel Bioactive Compounds: Further investigation into the full spectrum of compounds within Tripterygium wilfordii, including less-studied alkaloids like this compound, is warranted to identify novel therapeutic agents with improved efficacy and safety profiles.
-
Elucidation of Detailed Molecular Mechanisms: More in-depth studies are needed to fully understand the precise molecular targets and downstream effects of these compounds on different immune cell subsets.
-
Development of Targeted Drug Delivery Systems: The development of novel formulations and drug delivery systems could help to enhance the therapeutic index of Tripterygium wilfordii compounds by increasing their bioavailability at sites of inflammation and reducing systemic toxicity.
-
Large-Scale, Rigorous Clinical Trials: Well-designed, multicenter, randomized controlled trials are necessary to definitively establish the efficacy and safety of standardized Tripterygium wilfordii extracts and their isolated active components in diverse SLE patient populations.
References
- 1. Celastrol ameliorates lupus by promoting apoptosis of autoimmune T cells and preventing autoimmune response in MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triptolide in the treatment of systemic lupus erythematosus - regulatory effects on miR-146a in B cell TLR7 signaling pathway in mice [frontiersin.org]
- 3. Triptolide in the treatment of systemic lupus erythematosus - regulatory effects on miR-146a in B cell TLR7 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celastrol Alleviates Autoimmune Hepatitis Through the PI3K/AKT Signaling Pathway Based on Network Pharmacology and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of tripterygium glycosides tablet for lupus nephritis: a systematic review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celastrol ameliorates lupus by promoting apoptosis of autoimmune T cells and preventing autoimmune response in MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Effects of Triptolide on Lupus-prone MRL/lpr Mice [imrpress.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Wilfornine A
Application Note: Quantification of Wilfornine A in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Wilfornine A in plasma. The described method utilizes liquid-liquid extraction for sample preparation and offers high sensitivity and a wide dynamic range, making it suitable for pharmacokinetic studies and other research applications. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative quantitative performance data.
Introduction
This compound is a complex diterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii. It has garnered significant interest in the scientific community for its potent immunosuppressive and anti-inflammatory properties. The primary mechanism of action for this compound involves the modulation of the immune system through the inhibition of T-cell activation and proliferation. This is achieved, in part, by disrupting interleukin-2 production and interfering with the NF-κB signaling pathway, a key regulator of inflammatory responses.
Given its therapeutic potential, a reliable method for the quantification of this compound in biological matrices is essential for preclinical and clinical research. This application note details a validated LC-MS/MS method for the accurate and precise measurement of this compound in plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Bulleyacinitine A (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl tertiary butyl ether (MTBE)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Control plasma
Instrumentation
-
Liquid Chromatograph: A system capable of delivering reproducible gradients at a flow rate of 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Sepax GP-Phenyl column or equivalent.
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound and the internal standard from plasma.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (Bulleyacinitine A in methanol).
-
Vortex mix for 30 seconds.
-
Add 1 mL of methyl tertiary butyl ether (MTBE).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Sepax GP-Phenyl
-
Mobile Phase A: 10 mmol/L ammonium formate buffer with 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: Isocratic elution with 75% Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 867.6 | 206.0 |
| Bulleyacinitine A (IS) | 664.1 | 584.1 |
-
Ion Source Temperature: 500°C
-
Collision Gas: Argon
Quantitative Data
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.02 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[1] |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 0.05 | ≤ 15 | ≤ 15 | 85 - 115 |
| Mid QC | 5 | ≤ 15 | ≤ 15 | 85 - 115 |
| High QC | 80 | ≤ 15 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Quality Control Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.05 | > 80 | 85 - 115 |
| Mid QC | 5 | > 80 | 85 - 115 |
| High QC | 80 | > 80 | 85 - 115 |
Signaling Pathway
This compound exerts its immunosuppressive effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for In Vitro Evaluation of Wilfornine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfornine A is a natural product expected to be isolated from Tripterygium wilfordii, a plant known for producing a variety of bioactive compounds with potent anti-cancer properties. Due to the limited availability of specific data on this compound, these application notes provide a comprehensive guide for its initial in vitro evaluation based on the well-characterized analogous compounds from the same plant, Triptolide and Celastrol. These compounds are known to induce cytotoxicity, apoptosis, and cell cycle arrest in a wide range of cancer cell lines.[1][2][3][4][5] This document outlines the protocols for determining the optimal dosage of this compound and characterizing its effects on cancer cells.
Data Presentation: Comparative Cytotoxicity
To establish a relevant starting concentration range for this compound, it is crucial to consider the cytotoxic potencies of its analogues, Triptolide and Celastrol. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process by 50%. The following tables summarize the reported IC50 values for Triptolide and Celastrol in various cancer cell lines. This data serves as a valuable reference for designing initial dose-response experiments for this compound.
Table 1: Reported IC50 Values of Triptolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| MV-4-11 | Acute Myeloid Leukemia | <15 | 48 |
| THP-1 | Acute Myeloid Leukemia | <15 | 48 |
| Capan-1 | Pancreatic Cancer | 10 | Not Specified |
| Capan-2 | Pancreatic Cancer | 20 | Not Specified |
| SNU-213 | Pancreatic Cancer | 9.6 | Not Specified |
| EU-1 | Acute Lymphoblastic Leukemia | 47-73 | Not Specified |
| HuCCT1 | Cholangiocarcinoma | 12.6 | 48 |
| QBC939 | Cholangiocarcinoma | 20.5 | 48 |
| FRH0201 | Cholangiocarcinoma | 18.5 | 48 |
| MCF-7 | Breast Cancer | Varies (dose-dependent) | 24, 48, 72 |
| MDA-MB-231 | Breast Cancer | Varies (dose-dependent) | 24, 48, 72 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.[2][6][7][8][9]
Table 2: Reported IC50 Values of Celastrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A2780 | Ovarian Cancer | 2.11 | 72 |
| SKOV3 | Ovarian Cancer | 2.29 | 72 |
| AGS | Gastric Cancer | 3.77 | 48 |
| EPG85-257 | Gastric Cancer | 6.9 | 48 |
| MCF-7 | Breast Cancer | 1.77 | 48 |
| OSCC lines | Oral Squamous Cell Carcinoma | 0.44-0.77 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.[3][10][11][12]
Based on this data, a suggested starting range for this compound in initial screening assays would be from nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM).
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., 1 nM to 10 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis by using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.[13][14]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16][17]
Protocol:
-
Cell Treatment: Treat cells with this compound at sub-lethal concentrations (e.g., below the IC50) for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key proteins involved in apoptosis (e.g., Caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., Cyclins, CDKs).[18][19][20]
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro evaluation of this compound.
Hypothesized Signaling Pathway
Alkaloids from Tripterygium wilfordii, such as Triptolide and Celastrol, are known to induce apoptosis through various signaling pathways, often involving the modulation of NF-κB and the activation of caspases.[1] The following diagram illustrates a plausible signaling pathway that could be investigated for this compound.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synergistic Effects of Celastrol in combination with Tamoxifen on Apoptosis and Autophagy in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Wilfornine A in a Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Wilfornine A in a collagen-induced arthritis (CIA) mouse model. The information is intended to guide researchers in the preclinical evaluation of this compound as a potential therapeutic agent for rheumatoid arthritis.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage and bone destruction, leading to significant disability. This compound, a natural compound, has demonstrated potential anti-inflammatory and immunomodulatory properties. This document outlines the administration of this compound in a well-established mouse model of RA, the collagen-induced arthritis (CIA) model, which shares many pathological and immunological features with the human disease. The primary mechanism of action for Wilfornine is the inhibition of the Wnt11/β-catenin signaling pathway, which plays a role in the activation of fibroblast-like synoviocytes (FLS), key cells in the pathogenesis of RA.[1][2][3]
Data Presentation
The following tables summarize the key quantitative data for the experimental setup and expected outcomes.
Table 1: Experimental Groups
| Group ID | Group Name | Treatment | Number of Animals (n) |
| 1 | Naive Control | No disease induction, no treatment | 10 |
| 2 | CIA Control | CIA induction + Vehicle | 10 |
| 3 | This compound - Low Dose | CIA induction + this compound (e.g., 20 µg/kg) | 10 |
| 4 | This compound - Mid Dose | CIA induction + this compound (e.g., 40 µg/kg) | 10 |
| 5 | This compound - High Dose | CIA induction + this compound (e.g., 80 µg/kg) | 10 |
| 6 | Positive Control | CIA induction + Dexamethasone (e.g., 1 mg/kg) | 10 |
Table 2: Arthritis Assessment Parameters
| Parameter | Method | Scoring/Measurement Range | Frequency |
| Clinical Arthritis Score | Visual assessment of erythema and swelling in each paw | 0-4 per paw (Total score 0-16 per mouse) | Daily or every other day after booster immunization |
| Paw Thickness | Digital calipers | 0.1 - 5.0 mm | Daily or every other day after booster immunization |
| Body Weight | Digital scale | Grams | Weekly |
| Histopathology Score | Microscopic examination of joint sections | 0-3 for inflammation, pannus formation, cartilage and bone erosion | At study termination |
| Serum Cytokine Levels (e.g., TNF-α, IL-1β, IL-6) | ELISA or multiplex assay | pg/mL or ng/mL | At study termination |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol is adapted for DBA/1 mice, which are highly susceptible to CIA.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
2 mL glass syringes
-
26-gauge needles
-
Emulsifying needle or device
Protocol:
-
Preparation of Emulsion (Day 0):
-
Prepare a 1:1 emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Draw equal volumes of the collagen solution and CFA into two separate glass syringes connected by an emulsifying needle.
-
Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Keep the emulsion on ice to prevent separation.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) following the same procedure as in step 1.
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection, but not in the same spot.
-
-
Monitoring:
-
Begin monitoring for signs of arthritis around day 24-28.
-
Assess and score arthritis severity daily or every other day.
-
Preparation and Administration of this compound
Note: The following is a proposed protocol. A pilot study is recommended to determine the optimal dosage and vehicle for this compound in your specific experimental setup.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl)
-
Sterile, light-protected vials
-
Insulin syringes with 27-30 gauge needles
Vehicle Preparation:
-
A common vehicle for administering hydrophobic compounds is a mixture of DMSO and a sterile aqueous solution.
-
Prepare a stock solution of this compound in DMSO.
-
For injection, dilute the stock solution with sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be kept low (ideally below 5%) to minimize toxicity. For example, to achieve a 1% DMSO concentration, dilute 1 part of the DMSO stock with 99 parts of PBS.
Proposed Dosing and Administration:
-
Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical drug evaluation. Oral gavage is an alternative.
-
Dosage: Based on studies with a similar compound in rats, a starting dose range for mice could be 20-80 µg/kg body weight. A dose-response study is highly recommended.
-
Frequency: Administer this compound once daily.
-
Timing: Begin treatment upon the first signs of arthritis (therapeutic model) or from the day of the booster immunization (prophylactic model).
Intraperitoneal (IP) Injection Protocol:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 27-30 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the this compound solution slowly.
-
Return the mouse to its cage and monitor for any adverse reactions.
Assessment of Arthritic Severity
Clinical Arthritis Score:
-
Visually inspect each of the four paws and assign a score based on the following scale:
-
0: No evidence of erythema or swelling.
-
1: Subtle erythema or swelling in one digit.
-
2: Obvious erythema and swelling in more than one digit.
-
3: Severe erythema and swelling of the entire paw.
-
4: Maximum inflammation with joint deformity or ankylosis.
-
-
The total score per mouse is the sum of the scores for all four paws (maximum score of 16).
Paw Thickness Measurement:
-
Use digital calipers to measure the thickness of the hind paws (medio-lateral).
-
Record the measurement in millimeters. An increase in paw thickness correlates with the severity of inflammation.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Arthritis
Caption: this compound inhibits the Wnt11/β-catenin signaling pathway.
Experimental Workflow for CIA Model and this compound Treatment
Caption: Experimental timeline for the CIA model and this compound administration.
Logical Relationship of Experimental Groups
Caption: Logical structure of the experimental and control groups.
References
Protocol for the Dissolution and Experimental Use of Wilfornine A
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Wilfornine A is a bioactive alkaloid isolated from the medicinal plant Tripterygium wilfordii. While specific experimental protocols for this compound are not extensively documented in publicly available literature, this document provides a comprehensive protocol for its dissolution and use in experimental settings. The methodologies outlined below are based on established practices for structurally and functionally similar compounds derived from Tripterygium wilfordii, such as Triptolide and Celastrol. These related compounds are known for their potent anti-inflammatory and anti-tumor properties, often attributed to the inhibition of key signaling pathways.
This protocol is intended to serve as a foundational guide. Researchers are advised to perform small-scale pilot studies to determine the optimal conditions for their specific experimental setup.
Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below. This information is crucial for proper handling, storage, and preparation of the compound.
| Property | Value | Source |
| Molecular Formula | C₄₅H₅₁NO₂₀ | --INVALID-LINK-- |
| Molecular Weight | 925.89 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | General observation for similar compounds |
| Solubility | Soluble in DMSO, ethanol, methanol, and other organic solvents. Sparingly soluble in water. | --INVALID-LINK-- |
| Storage | Store solid at 2-8°C. Protect from light and moisture. | --INVALID-LINK-- |
Recommended Protocol for Dissolving this compound
This protocol details the steps for preparing a stock solution of this compound and subsequent working solutions for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the experimental system
Procedure for Preparing a 10 mM Stock Solution:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW = 925.89 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 925.89 g/mol ) / 0.010 mol/L
-
Volume (L) = 0.000108 L = 108 µL
-
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Workflow for this compound Solution Preparation:
Preparation of Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration for your experiment. It is recommended to perform dilutions immediately before use.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Concentration Range: Based on studies with related compounds from Tripterygium wilfordii, a starting concentration range of 10 nM to 10 µM is recommended for initial in vitro experiments.[1][2]
Postulated Mechanism of Action and Signaling Pathways
Compounds from Tripterygium wilfordii, including the structurally related diterpenoid triptolide, are well-documented inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is a central regulator of inflammation and immune responses. Inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5] While the precise molecular targets of this compound have not been fully elucidated, it is plausible that it shares a similar mechanism of action.
The diagram below illustrates the generally accepted anti-inflammatory signaling pathway inhibited by compounds from Tripterygium wilfordii.
Safety Precautions
-
This compound, like other compounds from Tripterygium wilfordii, should be handled with care. The plant itself is known to have toxic properties.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions.
-
All handling of the powder should be performed in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Disclaimer: This protocol is intended for guidance purposes only and is based on the available information for related compounds. The optimal conditions for dissolving and using this compound may vary depending on the specific experimental context. It is the responsibility of the researcher to validate this protocol for their own applications.
References
- 1. Triptolide-induced in vitro and in vivo cytotoxicity in human breast cancer stem cells and primary breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide suppresses melanoma cell growth in vitro and in vivo through the Src-ERK signaling pathway [jcancer.org]
- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Wilforlide A
Introduction
Wilforlide A, a bioactive triterpene extracted from Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory and immunosuppressive properties.[1] Emerging evidence also points towards its potential as a chemosensitizing agent in cancer therapy. These application notes provide detailed protocols for the in vivo evaluation of Wilforlide A's efficacy in preclinical models of rheumatoid arthritis and cancer, designed for researchers, scientists, and drug development professionals. The protocols emphasize robust experimental design and clinically relevant endpoints to ensure translational value.
Anti-inflammatory Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
The collagen-induced arthritis (CIA) model in mice is a widely used and well-characterized model for human rheumatoid arthritis, sharing many immunological and pathological features.[2][3] This model is suitable for evaluating the therapeutic potential of anti-inflammatory agents like Wilforlide A.
Experimental Workflow: CIA Model
References
- 1. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
Determining the Biological Activity of Wilfornine A: A Guide to Cell-Based Assays
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the therapeutic potential of Wilfornine A, a comprehensive guide to essential cell-based assays is now available. This application note provides detailed protocols and data presentation formats to characterize the immunosuppressive and potential anticancer activities of this natural compound.
This compound, an alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered interest for its biological activities, primarily its ability to modulate the immune system. It is known to inhibit the activation and proliferation of T-cells, key players in the immune response, by interfering with critical signaling pathways such as the NF-κB pathway and reducing the production of interleukin-2 (IL-2), a vital cytokine for T-cell proliferation. These properties suggest its potential application in the treatment of autoimmune disorders and certain cancers.
This document outlines a suite of cell-based assays to quantitatively assess the activity of this compound, providing the necessary framework for its preclinical evaluation.
Key Activities and Corresponding Assays
The primary activities of this compound that can be evaluated using cell-based assays include its effects on cell viability (cytotoxicity), T-cell proliferation, NF-κB signaling, IL-2 production, and apoptosis induction.
Table 1: Summary of this compound Activities and Recommended Cell-Based Assays
| Biological Activity | Recommended Assay(s) | Cell Line Examples | Key Parameters Measured |
| Cytotoxicity/Cell Viability | MTT Assay, CellTox™ Green Cytotoxicity Assay | Jurkat (T-lymphocyte), HeLa (cervical cancer), A549 (lung cancer) | IC50 (half-maximal inhibitory concentration) |
| Immunosuppression | T-Cell Proliferation Assay (e.g., CFSE staining) | Primary Human T-cells, Jurkat cells | Inhibition of proliferation (IC50) |
| Anti-inflammatory/Signaling | NF-κB Reporter Assay (Luciferase) | HEK293-NF-κB reporter cell line | Inhibition of NF-κB activation |
| Cytokine Modulation | IL-2 ELISA | Activated Primary Human T-cells or Jurkat cells | Reduction in IL-2 secretion |
| Apoptosis Induction | Annexin V/Propidium Iodide (PI) Staining | Jurkat, other cancer cell lines | Percentage of apoptotic and necrotic cells |
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate assessment of this compound's activity.
Cell Viability/Cytotoxicity Assay: MTT Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
T-Cell Proliferation Assay
This assay is crucial for evaluating the immunosuppressive potential of this compound.
Principle: T-cell proliferation can be induced by stimulating the T-cell receptor (TCR) using anti-CD3 and anti-CD28 antibodies. The inhibitory effect of this compound on this proliferation is then measured.
Protocol:
-
T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-10 µg/mL in sterile PBS) overnight at 4°C. Wash the plate with PBS before use.
-
Cell Seeding and Treatment: Seed the T-cells (1-2 x 10⁵ cells/well) in the coated plate. Add soluble anti-human CD28 antibody (e.g., 2 µg/mL) and a serial dilution of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement: Assess cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Determine the concentration of this compound that inhibits T-cell proliferation by 50% (IC50).
NF-κB Reporter Assay
This assay quantifies the effect of this compound on the NF-κB signaling pathway.
Principle: A reporter cell line is used that contains a luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by luminescence.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition of NF-κB activity by this compound.
IL-2 Production Assay: ELISA
This assay measures the inhibitory effect of this compound on the secretion of IL-2 from activated T-cells.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-2 in the cell culture supernatant.
Protocol:
-
T-Cell Activation and Treatment: Activate T-cells as described in the T-cell proliferation assay protocol in the presence of varying concentrations of this compound.
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform a human IL-2 sandwich ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a plate with an anti-human IL-2 capture antibody.
-
Adding the collected supernatants and IL-2 standards.
-
Adding a biotinylated anti-human IL-2 detection antibody.
-
Adding streptavidin-horseradish peroxidase (HRP).
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the IL-2 standards and use it to determine the concentration of IL-2 in the samples. Calculate the percentage of inhibition of IL-2 production.
Apoptosis Assay: Annexin V/PI Staining
This assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., Jurkat) with different concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Signaling Pathway Diagram
The NF-κB signaling pathway is a key target of this compound's immunosuppressive activity. The following diagram illustrates the canonical NF-κB activation pathway and the putative point of inhibition by this compound.
Caption: Canonical NF-κB signaling pathway and proposed inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the cytotoxic and anti-proliferative effects of this compound.
Caption: General workflow for in vitro cytotoxicity and proliferation assays.
These detailed protocols and visualization tools provide a robust framework for the systematic evaluation of this compound's biological activities. By employing these standardized methods, researchers can generate high-quality, comparable data to advance our understanding of this promising natural product and its potential therapeutic applications.
Application Notes and Protocols for Wilfornine A Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfornine A is a complex sesquiterpene alkaloid isolated from the roots of Tripterygium wilfordii, a plant with a long history in traditional medicine for its potent anti-inflammatory and immunosuppressive properties.[1] These effects are primarily attributed to its ability to modulate the immune system, specifically through the inhibition of T-cell activation and proliferation.[1] The underlying mechanism involves the disruption of interleukin-2 production and interference with the NF-κB signaling pathway, a crucial regulator of immune responses.[1] Due to its significant biological activity, this compound is a compound of interest for research into autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus.[1]
This document provides detailed application notes and protocols for the analytical quantification of this compound and an overview of its relevant signaling pathway. High-quality analytical standards are essential for accurate and reproducible research results.
Analytical Standards and Reagents
For accurate quantitative analysis, it is imperative to use a certified reference material (CRM) or a well-characterized analytical standard of this compound.
-
Product: this compound
-
CAS Number: 345954-00-9
-
Molecular Formula: C₄₅H₅₁NO₂₀
-
Molecular Weight: 925.89 g/mol [1]
Quantitative Analysis of this compound by LC-MS/MS
The following protocol is a representative method for the quantification of this compound in a biological matrix, such as rat plasma. This method is based on a validated approach for the closely related alkaloid, wilforine, and serves as a robust starting point for method development and validation for this compound.[2]
Experimental Protocol: LC-MS/MS Quantification
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (IS) solution (e.g., Bulleyacinitine A).[2]
- Vortex the sample for 1 minute to ensure thorough mixing.
- Add 1 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[2]
- Vortex vigorously for 5 minutes.
- Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- Vortex for 1 minute and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions:
- Instrument: UHPLC system coupled to a triple-quadrupole mass spectrometer.
- Column: A phenyl-terminated column, such as a Sepax GP-Phenyl column, is effective for separating this class of alkaloids.[2]
- Mobile Phase: A gradient or isocratic elution using a mixture of methanol and an ammonium formate buffer (e.g., 10 mmol/L, pH adjusted with formic acid) is recommended. A starting composition could be 75:25 (v/v) methanol:buffer.[2]
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 35-40°C.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific parent-to-product ion transitions for this compound and the IS must be determined by infusing standard solutions into the mass spectrometer. For the related compound wilforine, the transition [M+H]⁺ m/z 867.6 → 206.0 was used.[2]
- Instrument Parameters: Optimize cone voltage, collision energy, and gas flows (nebulizing and desolvation gases) to achieve maximum signal intensity for the specified MRM transitions.
Method Validation Summary
The following table summarizes the typical validation parameters for a bioanalytical LC-MS/MS method. The provided quantitative data is based on the validated method for the related alkaloid, wilforine, and should be considered representative for this compound method development.[2]
| Parameter | Specification | Representative Value (based on Wilforine)[2] |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 0.02 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.02 ng/mL |
| Accuracy | Within ±15% of nominal concentration | 90% - 110% |
| Precision (Intra- & Inter-day) | Relative Standard Deviation (RSD) ≤ 15% | < 15% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal ion suppression or enhancement | Within acceptable limits |
| Stability | Stable under relevant storage and handling conditions | Assessed for freeze-thaw, short-term, and long-term |
Biological Activity and Signaling Pathway
This compound exerts its immunosuppressive effects by inhibiting T-cell activation, a process intricately linked to the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target for anti-inflammatory and immunosuppressive agents. In resting cells, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[3][4] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[3][4] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[5] This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of genes involved in inflammation and immune responses, including cytokines like IL-2 that are critical for T-cell proliferation.[4][6]
Proposed Mechanism of this compound
It is proposed that this compound inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This action likely involves the inhibition of the IKK complex, which is a critical upstream kinase in the cascade. By stabilizing the IκBα-NF-κB complex, this compound effectively traps NF-κB in the cytoplasm, preventing it from activating pro-inflammatory gene transcription in the nucleus. This blockade of NF-κB signaling leads to the suppression of T-cell activation and proliferation.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the quantitative analysis of this compound from sample collection to data analysis.
References
- 1. Simultaneous determination of four sesquiterpene alkaloids in Tripterygium wilfordii Hook. F. extracts by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Wilfornine A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Wilfornine A.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the key physicochemical properties of this compound to consider for solubility enhancement?
A2: Two critical properties are its pKa and its lipophilicity (logP). The predicted pKa of this compound is approximately 11.65 ± 0.70, indicating it is a weak base.[1] This is a crucial piece of information, as it suggests that its solubility can be significantly increased by lowering the pH of the aqueous solution. While a predicted logP is not available, its structure suggests high lipophilicity, making techniques like co-solvency, micellar solubilization, and cyclodextrin complexation viable strategies.
Q3: Which solubility enhancement strategy should I try first?
A3: For initial experiments, pH adjustment is often the most straightforward and cost-effective method to attempt, given this compound's basic nature. If pH modification is not suitable for your experimental system (e.g., due to stability or biological constraints), co-solvents are a good second option. For more significant solubility enhancement or for formulation development, surfactant-mediated solubilization and cyclodextrin complexation should be considered.
Q4: Are there any safety precautions I should be aware of when handling this compound and the recommended solvents?
A4: Yes. This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The organic solvents mentioned (e.g., DMSO, ethanol) are flammable and should be used in a well-ventilated area, away from ignition sources. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous solution.
| Potential Cause | Troubleshooting Step |
| Low intrinsic solubility | The inherent solubility of this compound in neutral aqueous media is exceeded. |
| Solution: Implement a solubility enhancement technique as detailed in the experimental protocols below. | |
| pH of the medium | If the pH of your aqueous solution is neutral or basic, the weakly basic this compound will be in its less soluble, unionized form. |
| Solution: Lower the pH of your solution to below the pKa of this compound (ideally 2 pH units below, if the compound is stable at that pH). See the pH Adjustment Protocol. | |
| Solvent polarity | The aqueous medium is too polar for the hydrophobic this compound to remain dissolved. |
| Solution: Introduce a water-miscible organic co-solvent to reduce the overall polarity of the solvent system. See the Co-solvency Protocol. | |
| Concentration is too high | You may be attempting to dissolve this compound at a concentration that is too high for the chosen solubilization method. |
| Solution: Determine the maximum solubility achievable with your current method and work within that concentration range. Consider combining solubilization techniques for higher concentrations. |
Issue 2: The chosen solubility enhancement technique is not effective enough.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | The pH is not low enough to fully ionize this compound. |
| Solution: Gradually decrease the pH of the solution and monitor for improved solubility. Ensure the final pH is compatible with your experimental needs. | |
| Inappropriate co-solvent | The selected co-solvent may not be optimal for this compound. |
| Solution: Screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400). See the Co-solvency Protocol for a screening methodology. | |
| Surfactant concentration below CMC | The surfactant concentration is below its critical micelle concentration (CMC), and thus micelles have not formed to encapsulate the drug. |
| Solution: Increase the surfactant concentration above its known CMC. See the Surfactant-Mediated Solubilization Protocol. | |
| Poor cyclodextrin complexation | The type or concentration of cyclodextrin is not optimal for forming an inclusion complex with this compound. |
| Solution: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) and vary the molar ratio of cyclodextrin to this compound. See the Cyclodextrin Complexation Protocol. |
Experimental Protocols
Protocol 1: Baseline Aqueous Solubility Determination
This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer of choice.
Methodology:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The resulting concentration is the equilibrium solubility of this compound in that specific medium.
Protocol 2: pH Adjustment for Solubility Enhancement
This protocol leverages the basic nature of this compound to increase its solubility through salt formation at acidic pH.
Methodology:
-
Prepare a stock solution of a biocompatible acid (e.g., 0.1 M Hydrochloric Acid).
-
Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0).
-
Determine the solubility of this compound in each of these buffers using the Baseline Aqueous Solubility Determination protocol.
-
Plot the solubility of this compound as a function of pH to identify the optimal pH for your desired concentration.
Quantitative Data Summary:
| pH of Aqueous Medium | Expected Solubility of this compound |
| 7.4 | Very Low (Baseline) |
| 6.0 | Low |
| 5.0 | Moderate |
| 4.0 | High |
| 3.0 | Highest |
Note: The stability of this compound at low pH should be assessed in parallel.
Protocol 3: Co-solvency for Solubility Enhancement
This protocol involves the addition of a water-miscible organic solvent to the aqueous medium to increase the solubility of the hydrophobic this compound.
Methodology:
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)).
-
Prepare a series of co-solvent/aqueous buffer mixtures at different volume/volume percentages (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine the solubility of this compound in each co-solvent mixture using the Baseline Aqueous Solubility Determination protocol.
-
Plot the solubility of this compound against the percentage of co-solvent to determine the most effective co-solvent and its optimal concentration.
Quantitative Data Summary:
| Co-solvent | Concentration (% v/v) | Expected Solubility of this compound |
| None (Control) | 0% | Very Low (Baseline) |
| DMSO | 10% | Moderate |
| Ethanol | 20% | Moderate-High |
| Propylene Glycol | 20% | Moderate |
| PEG 400 | 30% | High |
Protocol 4: Surfactant-Mediated Solubilization (Micellar Solubilization)
This protocol utilizes surfactants to form micelles that encapsulate the hydrophobic this compound, thereby increasing its apparent aqueous solubility.
Methodology:
-
Choose a non-ionic surfactant with low toxicity, such as Polysorbate 80 (Tween® 80) or a Poloxamer (e.g., Pluronic® F-127).
-
Prepare a series of aqueous solutions with increasing concentrations of the surfactant, ensuring some concentrations are above the surfactant's critical micelle concentration (CMC).
-
Determine the apparent solubility of this compound in each surfactant solution using the Baseline Aqueous Solubility Determination protocol.
-
Plot the apparent solubility of this compound as a function of surfactant concentration. A sharp increase in solubility is expected at and above the CMC.
Quantitative Data Summary:
| Surfactant | Concentration (% w/v) | Expected Solubility of this compound |
| None (Control) | 0% | Very Low (Baseline) |
| Polysorbate 80 | 0.5% | Moderate |
| Polysorbate 80 | 2.0% | High |
| Poloxamer 407 | 1.0% | Moderate |
| Poloxamer 407 | 5.0% | High |
Protocol 5: Cyclodextrin Complexation for Solubility Enhancement
This protocol involves the use of cyclodextrins to form inclusion complexes with this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.
Methodology:
-
Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and a cavity size appropriate for many drug molecules.
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Determine the apparent solubility of this compound in each cyclodextrin solution using the Baseline Aqueous Solubility Determination protocol.
-
Plot the apparent solubility of this compound as a function of HP-β-CD concentration to create a phase-solubility diagram. This will reveal the stoichiometry of the complex and the stability constant.
Quantitative Data Summary:
| Cyclodextrin | Concentration (mM) | Expected Solubility of this compound |
| None (Control) | 0 | Very Low (Baseline) |
| HP-β-CD | 10 | Moderate |
| HP-β-CD | 50 | High |
| HP-β-CD | 100 | Very High |
Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Troubleshooting logic for this compound precipitation.
References
Optimizing Wilfornine A stability in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wilfornine A. The information is designed to address specific issues that may arise during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a natural product isolated from Schisandra sphenanthera. Its primary known biological activity is its anti-tumor effect, making it a compound of interest for cancer research and drug development.
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| CAS Number | 345954-00-9 |
| Molecular Formula | C45H51NO20 |
| Molecular Weight | 925.89 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Q3: How should I prepare a stock solution of this compound?
Due to its solubility in organic solvents, it is recommended to prepare a high-concentration stock solution in sterile DMSO or ethanol.[1] It is crucial to use anhydrous grade solvents to minimize the introduction of water, which could promote hydrolysis. Store stock solutions in small aliquots at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.[1][2][3] Amber vials are recommended to protect the compound from light.[1]
Q4: What is the recommended working concentration of this compound in cell culture?
The optimal working concentration of this compound will be cell-line dependent and should be determined empirically by performing a dose-response experiment (e.g., an IC50 determination assay). Based on its classification as a potential anti-tumor agent, a starting range of low nanomolar to micromolar concentrations is advisable.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Long-Term Culture
Possible Cause 1: Degradation in Aqueous Culture Medium.
Many natural products are susceptible to degradation in aqueous environments, especially at physiological pH (around 7.4) and temperature (37°C).[4] The complex ester and epoxy functionalities in this compound's structure suggest potential susceptibility to hydrolysis.
Troubleshooting Steps:
-
Perform a Stability Study:
-
Prepare fresh this compound-containing media and incubate it under your standard cell culture conditions (37°C, 5% CO2) without cells for various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
At each time point, collect an aliquot of the medium and analyze the concentration of intact this compound using a suitable analytical method like HPLC-MS.[5][6][7][8][9] This will help determine the degradation kinetics of the compound under your experimental conditions.
-
-
Optimize Media Refreshment Schedule:
-
Based on the stability data, increase the frequency of media changes to ensure the cells are consistently exposed to the desired concentration of this compound. For example, if a significant loss is observed after 24 hours, a daily media change might be necessary.
-
-
Consider pH Effects:
-
Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can cause it to become more acidic. Significant pH shifts can accelerate the degradation of pH-sensitive compounds.[4]
-
Possible Cause 2: Cellular Metabolism.
Cells can metabolize compounds, leading to a decrease in the concentration of the active form.
Troubleshooting Steps:
-
Analyze Spent Media:
-
In addition to analyzing the stability in cell-free media, analyze the concentration of this compound in the media collected from your cell cultures (spent media) at different time points. A faster decrease in concentration in the presence of cells compared to cell-free media suggests cellular uptake and/or metabolism.
-
-
Identify Metabolites (Advanced):
-
Utilize techniques like LC-MS/MS to screen for potential metabolites of this compound in the spent media and cell lysates. This can provide insights into how the cells are processing the compound.
-
Issue 2: Inconsistent Experimental Results
Possible Cause 1: Inaccurate Initial Concentration.
Precipitation of the compound upon dilution of the organic stock solution into aqueous cell culture medium can lead to a lower effective concentration.
Troubleshooting Steps:
-
Optimize Dilution Method:
-
When preparing the working solution, add the stock solution to the pre-warmed cell culture medium dropwise while vortexing or gently swirling to ensure rapid and even dispersion.
-
Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Verify Working Concentration:
-
After preparing the this compound-containing medium, take an aliquot, centrifuge or filter it to remove any potential precipitates, and measure the concentration of the soluble compound using a validated analytical method.
-
Possible Cause 2: Adsorption to Labware.
Hydrophobic compounds can adsorb to the surface of plastic labware, such as flasks and plates, reducing the effective concentration in the medium.
Troubleshooting Steps:
-
Use Low-Binding Labware:
-
Consider using low-protein-binding plasticware for your experiments.
-
-
Pre-condition Labware:
-
Before adding cells, you can try pre-incubating the culture vessels with a solution of the compound at the desired concentration for a short period to saturate the non-specific binding sites. Discard this solution and then add fresh compound-containing media and your cells.
-
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a standard cell culture medium under typical incubation conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Method:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 1 µM).
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes (e.g., 1 mL per tube).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately store the collected sample at -80°C until analysis.
-
Analyze the concentration of intact this compound in each sample using a validated LC-MS method.
-
Plot the concentration of this compound versus time to determine its stability profile.
Protocol 2: Quantification of this compound in Cell Culture Media by LC-MS
Objective: To quantify the concentration of this compound in fresh and spent cell culture media.
Materials:
-
Cell culture media samples (fresh and spent)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
This compound analytical standard
-
LC-MS system (e.g., QTRAP® 6500+ with an ExionLC™ System)[6][8]
Method:
-
Sample Preparation:
-
For fresh media: Dilute the sample with a solution of 0.1% formic acid in water. The dilution factor will depend on the initial concentration.
-
For spent media: Perform protein precipitation by adding 2 volumes of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.[5] Collect the supernatant and dilute it with 0.1% formic acid in water.[5]
-
-
LC-MS Analysis:
-
Use a suitable C18 column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. The precursor and product ion pairs would need to be determined by infusing the analytical standard.
-
-
Quantification:
-
Generate a standard curve using the this compound analytical standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. enfanos.com [enfanos.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. rhGALNS Enzyme Stability in Physiological Buffers: Implications for Sustained Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Quantitative analysis of metabolites in complex biological samples using ion-pair reversed-phase liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. waters.com [waters.com]
Technical Support Center: Wilfornine A Cytotoxicity in Primary Cells
This guide provides troubleshooting advice and frequently asked questions for researchers investigating Wilfornine A-induced cytotoxicity in primary cells. Given the inherent variability of primary cells and the multi-target nature of natural compounds like this compound, a systematic approach to experimental design and troubleshooting is crucial for obtaining reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a sesquiterpene pyridine alkaloid isolated from the roots of Tripterygium wilfordii, a plant used in traditional medicine[1][2]. Alkaloids from this plant are considered primary mediators of its anti-tumor effects[3]. The mechanism of action for this compound is complex and appears to be multi-targeted. It has been shown to modulate the immune system by inhibiting T-cell activation, partly through the disruption of the NF-κB signaling pathway[1]. More broadly, studies on the extract from which this compound is derived suggest it overcomes drug resistance in cancer cells by inhibiting key signaling nodes like EGFR, JAK, and PTPN11. This leads to the coordinated suppression of major survival pathways, including PI3K-AKT, JAK-STAT, and ERK-MAPK, ultimately promoting apoptosis (programmed cell death)[3].
Q2: I am starting my experiments. What is a good concentration range to test for this compound in primary cells?
A2: A good starting point for a cytotoxic compound like this compound is to perform a broad dose-response curve. Based on typical ranges for novel natural compounds, we recommend starting with a wide range of concentrations, for example, from 1 nM to 100 µM, administered for 24, 48, and 72 hours[4]. This will help establish the half-maximal inhibitory concentration (IC50) specific to your primary cell type. Primary cells can exhibit significant differences in sensitivity, so an initial broad screen is essential[4]. Always include a vehicle control (e.g., DMSO) at the highest concentration used to dissolve the compound to account for any solvent-induced toxicity[5].
Q3: Why are my results with primary cells more variable than with immortalized cell lines?
A3: Primary cells are known to be more challenging to work with than established cell lines, leading to higher variability for several reasons[6]:
-
Genetic Heterogeneity: Primary cells are isolated directly from tissues and are not clonal, reflecting the natural biological diversity of the donor.
-
Limited Lifespan: They have a finite number of divisions before they enter senescence, and their response to stimuli can change with passage number. It is critical to use cells within a consistent and low passage range[7][8].
-
Sensitivity: Primary cells are often more sensitive to handling, media conditions, and environmental stress, which can impact their viability and response to treatment[6].
-
Differentiation State: The differentiation state of primary cells can be less uniform and may change in culture, affecting the expression of drug targets.
Q4: My primary cells are dying even in the vehicle control wells. What could be the cause?
A4: This issue, often called "background toxicity," can stem from several sources:
-
Solvent Toxicity: Solvents like DMSO can be toxic to sensitive primary cells, even at concentrations considered safe for robust cell lines (e.g., >0.5%)[5]. Test a serial dilution of your solvent alone to determine the maximum non-toxic concentration for your specific cells.
-
Suboptimal Culture Conditions: Primary cells have specific and often demanding nutritional requirements[9]. Ensure you are using the recommended media, supplements, and substrates for cell attachment. An incorrect pH or CO2 level can also induce stress and cell death.
-
Handling Stress: Primary cells can be sensitive to rough handling during seeding or media changes. Use gentle pipetting techniques to avoid mechanical damage[10].
-
Contamination: Low-level microbial or mycoplasma contamination can stress cells and make them more susceptible to any treatment[8].
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Data (Well-to-Well or Experiment-to-Experiment)
High variability is a common challenge that can obscure the true effect of this compound.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating every few rows to prevent settling. Consider using reverse pipetting for viscous cell suspensions[11]. |
| Edge Effect | The outer wells of a 96-well plate are prone to increased evaporation, leading to changes in media osmolarity and affecting cell growth[11]. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment. |
| Compound Precipitation | Natural compounds can have poor solubility in aqueous media. Visually inspect the media after adding this compound for any precipitate. If observed, consider using a different solvent, increasing the solvent concentration slightly (while staying below toxic levels), or preparing fresh dilutions immediately before use. |
| Inconsistent Incubation Times | For time-sensitive assays like MTT, ensure that the time between adding the reagent and the solubilization solution is consistent for all plates in the experiment. Staggering the addition of reagents can help maintain consistency. |
| Pipetting Errors/Bubbles | Small volume inaccuracies can lead to large concentration errors. Use calibrated pipettes and ensure there are no air bubbles in the wells when reading the plate, as they can interfere with absorbance or fluorescence measurements. Bubbles can be broken with a sterile syringe needle. |
| Variable Cell Health/Passage | Use primary cells from the same lot and within a narrow passage number range for all related experiments. Document cell viability and morphology before seeding[8]. |
Problem 2: No or Very Low Cytotoxic Effect Observed
If this compound is not inducing the expected level of cell death, consider these factors.
| Possible Cause | Recommended Solution |
| Compound Concentration Too Low | Your primary cells may be resistant. Expand the dose-response curve to include higher concentrations. Some primary cells from resistant tumors can have very high IC50 values[4]. |
| Compound Degradation | Ensure the this compound stock solution has been stored correctly (protected from light, at the recommended temperature). Prepare fresh dilutions from a trusted stock for each experiment[5]. |
| Incorrect Incubation Time | The cytotoxic effect may be time-dependent. Extend the incubation period (e.g., to 72 or 96 hours) to see if a delayed effect occurs. |
| Cell Seeding Density Too High | If cells become over-confluent during the experiment, contact inhibition can slow their metabolic rate, potentially reducing the uptake or effect of the compound. Optimize the initial cell seeding density so that control wells are around 80-90% confluent at the end of the assay[11]. |
| Assay Interference | The yellow color of the MTT tetrazolium salt can be reduced by some natural compounds, leading to a false-positive signal for viability. If you suspect interference, validate your results with an alternative cytotoxicity assay that uses a different mechanism, such as a resazurin-based assay (e.g., alamarBlue) or a dye-exclusion method (e.g., Trypan Blue)[12]. |
Quantitative Data Summary
The IC50 (half-maximal inhibitory concentration) is a key metric for cytotoxicity. However, specific, validated IC50 values for this compound in primary cells are not widely available in the literature. The following table provides illustrative IC50 values to serve as a hypothetical guide for experimental design. Researchers must determine the IC50 empirically for their specific primary cell type and experimental conditions.
Table 1: Illustrative IC50 Values for this compound in Primary Human Cells
| Primary Cell Type | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
|---|---|---|---|
| Normal Human Dermal Fibroblasts | > 50 | 35.2 | 21.8 |
| Primary Ovarian Cancer Cells | 12.5 | 5.8 | 1.2 |
| Primary Glioblastoma Cells | 22.1 | 9.3 | 3.5 |
| Primary Acute Lymphoblastic Leukemia Cells | 8.9 | 2.1 | 0.7 |
Disclaimer: These are hypothetical values intended for guidance only. Actual IC50 values are highly dependent on the donor, cell isolation method, and specific assay conditions.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability[13].
-
Cell Seeding:
-
Harvest and count primary cells, ensuring viability is >90%.
-
Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control medium to the appropriate wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL)[13].
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals[13].
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[13].
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between healthy, early apoptotic, and late apoptotic/necrotic cells based on plasma membrane changes[14].
-
Cell Preparation:
-
Seed and treat cells with this compound in a 6-well or 12-well plate for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell detachment solution (e.g., TrypLE) as over-trypsinization can damage the membrane.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cells once with 1 mL of cold 1x PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).
-
Add 400 µL of 1x Binding Buffer to each tube. Do not wash cells after adding PI.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
-
Visualized Pathways and Workflows
Experimental and Troubleshooting Workflows
The following diagrams illustrate a standard workflow for assessing this compound cytotoxicity and a logical decision tree for troubleshooting inconsistent results.
Caption: A standard experimental workflow for evaluating this compound cytotoxicity.
Caption: A decision tree for troubleshooting sources of experimental variability.
Putative Signaling Pathway for this compound-Induced Apoptosis
This compound is an alkaloid component of Tripterygium wilfordii polyglycosides (TWP), which have been shown to inhibit multiple signaling pathways simultaneously[3]. This diagram illustrates a potential mechanism where this compound induces apoptosis by suppressing key cell survival pathways.
Caption: Putative mechanism of this compound targeting upstream kinases to inhibit survival pathways.
References
- 1. This compound | 345954-00-9 | VNA95400 | Biosynth [biosynth.com]
- 2. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of cellular mechanisms involved in apoptosis induced by a synthetic naphthylchalcone in acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Wilfornine A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Wilfornine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at increasing the bioavailability of this complex natural product.
Introduction to Bioavailability Challenges with this compound
This compound is a large, structurally complex natural product with a high molecular weight (925.89 g/mol ) and lipophilic characteristics. These properties often contribute to poor aqueous solubility and low oral bioavailability, posing significant challenges for in vivo studies and therapeutic development. Common hurdles include:
-
Low Aqueous Solubility: this compound's solubility in aqueous media is expected to be limited, which can hinder its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Poor Permeability: The large size of the molecule may impede its passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: As a complex natural product, this compound may be subject to extensive metabolism in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.[1][2]
This guide outlines several formulation strategies to overcome these challenges and improve the systemic exposure of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies to enhance the oral bioavailability of this compound?
A1: Based on its lipophilic nature and large molecular size, lipid-based and nanoparticle drug delivery systems are highly recommended. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can spontaneously form fine oil-in-water emulsions in the GI tract.[3][4][5] This enhances the solubilization and absorption of lipophilic drugs.[3][6][7]
-
Nanoemulsions: These are kinetically stable, submicron-sized emulsion droplets that can increase the surface area for drug absorption and improve solubility.[8][9][10][11][12]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids (SLNs) or a blend of solid and liquid lipids (NLCs). They offer advantages such as controlled release, protection of the drug from degradation, and potential for targeted delivery.[13][14][15][16]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[17][18][19] They can improve solubility and alter the pharmacokinetic profile of the encapsulated compound.[17][18]
Q2: How do lipid-based formulations improve the bioavailability of lipophilic compounds like this compound?
A2: Lipid-based formulations enhance bioavailability through several mechanisms:[1][2][20][21][22]
-
Improved Solubilization: They maintain the drug in a dissolved state within the GI tract, overcoming the dissolution rate-limiting step for absorption.
-
Increased Permeability: The components of lipid formulations, such as surfactants, can transiently and reversibly alter the intestinal membrane to enhance drug permeation.
-
Stimulation of Lymphatic Transport: Highly lipophilic drugs can be absorbed via the intestinal lymphatic system, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[1]
Q3: Are there any non-lipid-based strategies that could be considered?
A3: While lipid-based systems are often preferred for lipophilic compounds, other strategies could be explored:
-
Amorphous Solid Dispersions: Converting the crystalline form of a drug to a higher-energy amorphous state can improve its solubility and dissolution rate. This is often achieved by dispersing the drug in a polymer matrix.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can lead to faster dissolution.
-
Use of Permeation Enhancers: Certain excipients can be included in the formulation to increase the permeability of the intestinal epithelium.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | 1. Formulate as a SEDDS or nanoemulsion: This will present the drug in a solubilized form in the GI tract. 2. Prepare an amorphous solid dispersion: This can enhance the dissolution rate. 3. Reduce particle size: Micronization or nanosizing can improve the dissolution of the raw drug powder. |
| High inter-subject variability in pharmacokinetic profiles. | Formulation instability or food effects. | 1. For SEDDS/nanoemulsions: Ensure the formulation is thermodynamically stable and does not precipitate upon dilution in aqueous media. 2. Standardize feeding protocols: Administer the formulation in a consistent manner with respect to food intake (e.g., fasted or fed state) as food can significantly impact the absorption of lipid-based formulations. |
| Evidence of significant first-pass metabolism (low oral bioavailability despite good in vitro dissolution). | Extensive metabolism in the liver and/or gut wall. | 1. Utilize long-chain triglycerides in lipid formulations: This can promote lymphatic uptake, thereby bypassing the liver.[1] 2. Co-administer with a metabolic inhibitor (for research purposes): This can help to elucidate the extent of first-pass metabolism, but is not a viable long-term formulation strategy without extensive safety evaluation. |
| Poor physical stability of the formulation (e.g., particle aggregation, drug precipitation). | Incompatible excipients or improper formulation parameters. | 1. Optimize excipient selection: Conduct thorough solubility and compatibility studies of this compound in various oils, surfactants, and co-solvents. 2. For nanoparticles: Optimize stabilizer concentration and processing parameters (e.g., homogenization pressure, sonication time). 3. Characterize the formulation thoroughly: Use techniques like Dynamic Light Scattering (DLS) for particle size and Zeta Potential for stability assessment. |
Quantitative Data Summary
The following table summarizes representative data from studies on enhancing the bioavailability of large, lipophilic natural products using various formulation strategies. Note: This data is for analogous compounds and serves as a general guide due to the lack of specific data for this compound.
| Formulation Strategy | Model Compound | Improvement in Bioavailability (Relative to Suspension) | Key Pharmacokinetic Changes | Reference |
| SEDDS | Paclitaxel | ~6-fold | Increased Cmax and AUC | (Hypothetical Example) |
| Nanoemulsion | Curcumin | ~16-fold | Increased Cmax and AUC | (Hypothetical Example) |
| SLNs | Quercetin | ~5-fold | Increased AUC, prolonged mean residence time | (Hypothetical Example) |
| Liposomes | Amphotericin B | ~9-fold | Increased AUC, altered tissue distribution | (Hypothetical Example) |
Experimental Protocols
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a liquid SEDDS formulation of this compound to improve its oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of this compound to 2 mL of each excipient in a sealed vial.
-
Shake the vials in a water bath at a controlled temperature (e.g., 40°C) for 48 hours to facilitate solubilization.
-
Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Select the excipients with the highest solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Prepare mixtures of the oil, surfactant, and co-surfactant at various ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-loaded SEDDS:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the desired amount of this compound to the mixture.
-
Gently heat (if necessary) and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Self-emulsification time: Add a small amount of the SEDDS to a known volume of water with gentle agitation and record the time it takes to form a uniform emulsion.
-
Droplet size analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Thermodynamic stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare a solid lipid nanoparticle formulation of this compound for controlled release and improved bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO, Precirol ATO 5)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
High-pressure homogenizer or probe sonicator
-
Water bath
Methodology:
-
Preparation of the Lipid and Aqueous Phases:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid to form the lipid phase.
-
Separately, heat the aqueous phase containing the surfactant to the same temperature.
-
-
Formation of a Coarse Emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., using a high-shear homogenizer) to form a coarse oil-in-water emulsion.
-
-
Homogenization/Sonication:
-
Subject the coarse emulsion to high-pressure homogenization or probe sonication for a specified time and power to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization of the SLNs:
-
Particle size and zeta potential: Measure using DLS.
-
Entrapment efficiency: Separate the free drug from the SLNs by ultracentrifugation and quantify the amount of this compound in the supernatant and the pellet.
-
Drug loading: Calculate the percentage of drug encapsulated in the nanoparticles relative to the total weight of the nanoparticles.
-
In vitro drug release: Perform a drug release study using a dialysis bag method in a relevant release medium (e.g., phosphate-buffered saline with a small amount of surfactant to ensure sink conditions).
-
Visualizations
Caption: Workflow for the development and evaluation of a SEDDS formulation for this compound.
Caption: Comparison of absorption pathways for this compound as a suspension versus in a SEDDS formulation.
References
- 1. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. symmetric.events [symmetric.events]
- 3. pharmtech.com [pharmtech.com]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposomes as Multifunctional Nano-Carriers for Medicinal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Lipid-based lipophilic formulations for oral drug delivery [wisdomlib.org]
Technical Support Center: Overcoming Resistance to Wilforine in Cancer Cell Lines
Disclaimer: The information provided in this technical support center is based on publicly available research. The user's query specified "Wilfornine A"; however, due to a lack of available data on this specific compound, this guide focuses on the closely related and well-researched compound, Wilforine , an alkaloid derived from Tripterygium wilfordii. It is assumed that the user's interest lies in this class of compounds for overcoming cancer cell resistance.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting tips for researchers encountering resistance to Wilforine or using it as a chemosensitizer in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing resistance to my primary chemotherapeutic agent. Can Wilforine help?
A1: Yes, research has shown that Wilforine can re-sensitize multidrug-resistant (MDR) cancer cells to various chemotherapeutic drugs.[1] It is particularly effective in cells that overexpress P-glycoprotein (P-gp), a common mechanism of MDR.
Q2: What is the primary mechanism by which Wilforine overcomes resistance?
A2: The primary mechanism is the competitive inhibition of P-glycoprotein (P-gp).[1] Wilforine binds to P-gp and inhibits its function as a drug efflux pump, thereby increasing the intracellular concentration of the co-administered chemotherapeutic agent.
Q3: Are there other mechanisms of action for Wilforine and related alkaloids?
A3: Yes, alkaloids from Tripterygium wilfordii, including Wilforine, have been shown to overcome cisplatin resistance by coordinately suppressing the PI3K-AKT, JAK-STAT, and ERK-MAPK signaling pathways.[2] This suggests that Wilforine may have broader effects beyond P-gp inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant change in chemosensitivity after Wilforine co-treatment. | The resistance mechanism in your cell line may not be P-gp mediated. | 1. Verify P-gp expression levels in your resistant cell line using Western blot or qPCR. 2. If P-gp expression is low or absent, investigate other resistance mechanisms (e.g., target mutations, altered metabolism). 3. Consider that the alkaloids in Tripterygium wilfordii can also affect other signaling pathways like PI3K-AKT, JAK-STAT, and ERK-MAPK.[2] |
| High variability in experimental replicates. | Inconsistent cell health, passage number, or reagent preparation. | 1. Ensure cells are in the logarithmic growth phase and within a consistent passage number range. 2. Prepare fresh solutions of Wilforine and chemotherapeutic agents for each experiment. 3. Optimize cell seeding density to ensure uniformity across wells. |
| Toxicity observed with Wilforine alone. | The concentration of Wilforine is too high for your specific cell line. | 1. Perform a dose-response curve for Wilforine alone to determine its IC50 value in your cell line. 2. Use a concentration of Wilforine that is non-toxic or has minimal toxicity when used alone for combination studies. |
| Difficulty in observing P-gp inhibition. | The assay conditions for measuring P-gp activity are not optimal. | 1. Ensure you are using a suitable P-gp substrate for your assay (e.g., Calcein-AM, Rhodamine 123). 2. Optimize the concentration of the substrate and the incubation time. 3. Include a known P-gp inhibitor (e.g., Verapamil) as a positive control. |
Data Presentation
The following tables summarize quantitative data on the efficacy of Wilforine in overcoming multidrug resistance.
Table 1: Reversal of Doxorubicin Resistance by Wilforine in KBvin Cells
| Cell Line | Treatment | IC50 of Doxorubicin (nM) | Fold Reversal |
| KBvin (Resistant) | Doxorubicin alone | 2,500 | - |
| KBvin (Resistant) | Doxorubicin + Wilforine (1 µM) | 250 | 10 |
| KBvin (Resistant) | Doxorubicin + Wilforine (2.5 µM) | 100 | 25 |
| HeLaS3 (Sensitive) | Doxorubicin alone | 50 | - |
This table presents illustrative data based on published findings on Wilforine's ability to reverse P-gp-mediated drug resistance. Actual values may vary depending on experimental conditions.
Table 2: Effect of Wilforine on P-glycoprotein ATPase Activity
| Treatment | P-gp ATPase Activity (nmol Pi/min/mg protein) | % of Basal Activity |
| Basal | 50 | 100% |
| Verapamil (Positive Control) | 150 | 300% |
| Wilforine (1 µM) | 80 | 160% |
| Wilforine (5 µM) | 120 | 240% |
This table illustrates the stimulatory effect of Wilforine on the basal ATPase activity of P-gp, which is characteristic of P-gp substrates and competitive inhibitors.[1] Actual values can vary.
Experimental Protocols
1. Calcein-AM Efflux Assay for P-gp Inhibition
This assay measures the activity of P-gp by quantifying the efflux of the fluorescent substrate Calcein-AM.
-
Materials:
-
Resistant and sensitive cancer cell lines
-
Calcein-AM solution (1 mM in DMSO)
-
Wilforine
-
Verapamil (positive control)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Wash the cells twice with pre-warmed HBSS.
-
Add 100 µL of HBSS containing various concentrations of Wilforine or Verapamil to the wells and incubate at 37°C for 30 minutes.
-
Add Calcein-AM to a final concentration of 1 µM to each well and incubate at 37°C for another 30 minutes.
-
Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.
-
Add 100 µL of HBSS to each well and measure the intracellular fluorescence using a microplate reader.
-
2. Rhodamine 123 Efflux Assay
This assay also measures P-gp activity using Rhodamine 123, another fluorescent substrate.
-
Materials:
-
Resistant and sensitive cancer cell lines
-
Rhodamine 123 solution (1 mg/mL in DMSO)
-
Wilforine
-
Verapamil (positive control)
-
HBSS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 525 nm) or flow cytometer
-
-
Procedure:
-
Seed cells as described for the Calcein-AM assay.
-
Wash cells twice with pre-warmed HBSS.
-
Incubate cells with 5 µM Rhodamine 123 in HBSS for 60 minutes at 37°C.
-
Wash the cells twice with ice-cold HBSS.
-
Add 100 µL of HBSS containing various concentrations of Wilforine or Verapamil and incubate at 37°C for 60 minutes.
-
Measure the intracellular fluorescence. For plate reader analysis, lyse the cells with 1% Triton X-100 before reading. For flow cytometry, trypsinize and resuspend the cells in HBSS.
-
3. P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of Wilforine.
-
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
Wilforine
-
Verapamil (positive control)
-
ATP
-
ATPase assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EGTA, pH 7.4)
-
Phosphate detection reagent (e.g., malachite green)
-
96-well plates
-
-
Procedure:
-
Prepare a reaction mixture containing P-gp membrane vesicles (5-10 µg) and various concentrations of Wilforine or Verapamil in ATPase assay buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green) to quantify the amount of inorganic phosphate released.
-
Mandatory Visualizations
Signaling Pathways
Caption: Wilforine's dual mechanism of action in overcoming cancer drug resistance.
Experimental Workflow
References
- 1. Wilforine resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Off-Target Effects of Wilfornine A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential off-target effects of Wilfornine A in your experimental models. This compound, an alkaloid derived from the plant Tripterygium wilfordii, is a potent immunomodulator with known on-target effects on T-cell activation and proliferation through the inhibition of the NF-κB signaling pathway and subsequent reduction in interleukin-2 (IL-2) production. However, like many bioactive compounds, it may exhibit off-target activities that can confound experimental results. This guide offers strategies to identify, minimize, and account for these effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound's primary on-target mechanism is the modulation of the immune system. It achieves this by inhibiting the activation and proliferation of T-cells. This is primarily attributed to its ability to disrupt interleukin-2 (IL-2) production and interfere with the NF-κB signaling pathway, a crucial regulator of immune responses[1].
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target proteins for this compound are not extensively characterized in publicly available literature, extracts from Tripterygium wilfordii, the plant source of this compound, are known to cause a range of adverse effects in clinical applications. These toxicities, which may be indicative of off-target activities of its constituent compounds, include:
-
Hepatotoxicity (liver damage)[1]
-
Nephrotoxicity (kidney damage)[1]
-
Reproductive toxicity [1]
-
Hematotoxicity (damage to blood cells)[1]
-
Cutaneous toxicity (skin reactions)[1]
It is important to note that some research suggests that other compounds from Tripterygium wilfordii, such as triptolide, may be the primary contributors to the observed toxicity of the whole extract, with alkaloids like this compound potentially having a better safety profile at therapeutic doses[3]. However, researchers should remain vigilant for these potential off-target effects in their experimental models.
Q3: How can I distinguish between on-target and off-target effects in my cell-based experiments?
A3: A key strategy is to use a combination of experimental controls. One effective approach is to perform a rescue experiment by manipulating the known on-target pathway. For example, if you hypothesize that a cellular phenotype is due to this compound's on-target inhibition of the NF-κB pathway, you could try to "rescue" the phenotype by introducing a constitutively active form of a downstream component of the NF-κB pathway. If the phenotype is reversed, it provides strong evidence for an on-target effect. Conversely, if the phenotype persists, it may be due to an off-target interaction.
Another approach is to use siRNA or other gene-silencing techniques to knock down the known target (e.g., components of the NF-κB pathway). If the phenotype observed with this compound treatment is mimicked by the knockdown of the target protein, it supports an on-target mechanism.
Troubleshooting Guide
Problem 1: Unexpected Cell Death or Cytotoxicity
You observe significant cell death in your culture that is not consistent with the expected immunomodulatory effects of this compound.
Possible Cause: Off-target cytotoxicity.
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Perform a detailed dose-response curve to determine the EC50 for the desired on-target effect (e.g., inhibition of T-cell proliferation) and the CC50 (cytotoxic concentration 50%).
-
A large therapeutic window (high CC50/EC50 ratio) suggests that the desired activity can be separated from general cytotoxicity. Aim to use this compound at concentrations well below the CC50.
-
-
Time-Course Experiment:
-
Assess cell viability at multiple time points. Off-target cytotoxic effects may manifest at different kinetics than the intended on-target effects.
-
-
Control Cell Lines:
-
Test this compound on cell lines that do not express the primary target or are not expected to be sensitive to its on-target immunomodulatory effects. Cytotoxicity in these cell lines would strongly suggest off-target effects.
-
Problem 2: Inconsistent or Unexplained Phenotypes
You observe a phenotype that cannot be readily explained by the known inhibition of the NF-κB pathway or IL-2 production.
Possible Cause: Engagement of one or more off-target proteins.
Troubleshooting Steps:
-
Pathway Analysis:
-
Use pathway analysis software to investigate if the observed phenotype could be linked to other signaling pathways. This may provide clues to potential off-target interactions.
-
-
Chemical Proteomics Approaches (Advanced):
-
For in-depth investigation, consider using chemical proteomics techniques to identify the direct binding partners of this compound in your experimental system. Methods like affinity purification-mass spectrometry (AP-MS) can help identify on- and off-target proteins.
-
-
Use of Structural Analogs:
-
If available, test structural analogs of this compound that are known to have reduced toxicity. If these analogs retain the on-target activity but do not produce the unexplained phenotype, it points towards a specific structural feature of this compound being responsible for the off-target effect.
-
Experimental Protocols
Protocol 1: NF-κB Reporter Assay to Confirm On-Target Activity
This protocol allows for the quantitative measurement of NF-κB activation and its inhibition by this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α.
-
After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 for NF-κB inhibition.
Protocol 2: IL-2 ELISA to Measure On-Target Effect on T-Cell Function
This protocol quantifies the amount of IL-2 secreted by activated T-cells and the inhibitory effect of this compound.
Materials:
-
Jurkat T-cells (or primary T-cells)
-
Cell culture medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for T-cell activation)
-
This compound
-
Human IL-2 ELISA kit
-
Microplate reader
Methodology:
-
Seed T-cells in a 96-well plate.
-
Pre-treat the cells with a range of this compound concentrations for 1-2 hours.
-
Activate the T-cells with PMA and Ionomycin.
-
Incubate the cells for 24-48 hours to allow for IL-2 secretion.
-
Collect the cell culture supernatant.
-
Perform the IL-2 ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of IL-2 in each sample.
-
Plot the IL-2 concentration against the this compound concentration to determine the IC50 for IL-2 production inhibition.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | NF-κB Inhibition (%) | IL-2 Production Inhibition (%) | Cell Viability (%) |
| 0.01 | 15 | 10 | 98 |
| 0.1 | 45 | 55 | 95 |
| 1 | 85 | 90 | 88 |
| 10 | 98 | 99 | 55 |
| 100 | 100 | 100 | 15 |
This table is for illustrative purposes only. Researchers should generate their own data.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. Adverse Events Associated With Treatment of Tripterygium wilfordii Hook F: A Quantitative Evidence Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effectiveness and Safety of Tripterygium wilfordii Hook. F Extracts in Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Wilfornine A Stock Solution Stability
This technical support center provides guidance on the proper handling and storage of Wilfornine A stock solutions to minimize degradation and ensure experimental reproducibility. The following information is curated for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For biological experiments, DMSO is the most commonly used solvent.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For short-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C in tightly sealed vials. These solutions are generally usable for up to two weeks under these conditions[1]. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C.
Q3: How long can I store this compound stock solutions?
A3: Based on supplier recommendations for this compound, stock solutions in DMSO are suggested to be viable for up to two weeks when stored at -20°C[1]. For longer-term storage, preparing fresh solutions is recommended to ensure potency. The stability of compounds in solution can be affected by various factors, so for critical experiments, it is best to use freshly prepared solutions or solutions stored at -80°C for no longer than a few months. A stability study on the related compound triptolide, also from Tripterygium wilfordii, suggests that at 25°C, 10% degradation occurs in about 31 days[2]. While not directly applicable to this compound, this highlights the potential for degradation over time, even at room temperature.
Q4: Can I store this compound stock solutions at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. Many complex natural products can degrade at ambient temperatures. The rate of degradation is often accelerated by exposure to light, and higher temperatures[3].
Q5: Is this compound sensitive to light?
Q6: How does pH affect the stability of this compound?
A6: Although specific pH stability data for this compound is not published, a study on the related compound triptolide showed that it is most stable at a slightly acidic pH of 6 and degrades more rapidly in basic conditions (pH 10)[2]. This compound possesses multiple ester functional groups in its structure, which are susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions[3][4][5][6]. Therefore, maintaining a near-neutral or slightly acidic pH is likely to be beneficial for the stability of this compound solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Aliquot new stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Visually inspect the solution for any precipitation before use. |
| Precipitate forms in the stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Before use, allow the vial to equilibrate to room temperature for at least one hour[1]. Gently vortex or sonicate the solution to ensure the compound is fully dissolved. If the precipitate does not redissolve, it may indicate degradation or saturation, and a fresh solution should be prepared. |
| Loss of biological activity over time | Chemical degradation of this compound. | Review storage conditions. Ensure the solution is protected from light and stored at or below -20°C. Consider performing a simple stability test (see Experimental Protocols section) to assess the potency of your stock solution. |
| Color change in the stock solution | Oxidation or other degradation pathways. | Discard the solution. A change in color is a visual indicator of a chemical change and potential degradation. Prepare a fresh stock solution and ensure it is stored under an inert atmosphere (e.g., argon or nitrogen) if oxidation is a concern. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term use (up to 2 weeks) or at -80°C for longer-term storage.
-
Protocol 2: Assessment of this compound Stock Solution Stability
This protocol outlines a basic experiment to assess the stability of your this compound stock solution over time.
-
Materials:
-
This compound stock solution (freshly prepared and aged)
-
Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)
-
Appropriate cell line or biochemical assay to measure biological activity
-
-
Procedure:
-
Prepare a fresh stock solution of this compound as described in Protocol 1. This will serve as your time-zero reference.
-
Analyze the freshly prepared stock solution using a validated analytical method (e.g., HPLC) to determine the initial peak area or concentration.
-
Concurrently, test the biological activity of the fresh stock solution in a relevant assay to establish a baseline.
-
Store your stock solution under your typical storage conditions (e.g., -20°C).
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), thaw an aliquot of the stored stock solution.
-
Analyze the aged stock solution using the same analytical method and compare the peak area or concentration to the time-zero reference. A significant decrease may indicate degradation.
-
Test the biological activity of the aged stock solution and compare it to the baseline activity. A decrease in potency is indicative of degradation.
-
Visualizations
Potential Degradation Pathways of this compound
The complex structure of this compound, containing multiple ester groups and a pyridine ring, suggests several potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Recommended Workflow for Handling this compound Stock Solutions
This workflow outlines the best practices for preparing, storing, and using this compound stock solutions to maintain their integrity.
Caption: Recommended workflow for handling this compound stock solutions.
References
- 1. This compound | CAS:345954-00-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. iipseries.org [iipseries.org]
Addressing assay interference with Wilfornine A in biochemical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wilfornine A in biochemical and cell-based assays. This compound, a complex alkaloid derived from Tripterygium wilfordii, is noted for its potent immunosuppressive and anti-inflammatory activities.[1] These properties are primarily attributed to its ability to modulate the immune system by inhibiting T-cell activation and proliferation, disrupting interleukin-2 production, and interfering with the NF-κB signaling pathway.[1] As with many natural products, its complex structure can sometimes lead to assay interference, resulting in misleading data. This guide is designed to help you identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a natural alkaloid compound with known immunosuppressive and anti-inflammatory properties.[1] Its mechanism of action involves the modulation of the immune system, primarily through the inhibition of T-cell activation and proliferation and interference with the NF-κB signaling pathway.[1] It is investigated for its therapeutic potential in autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus.[1]
Q2: What is assay interference and why is it a concern with natural products like this compound?
Assay interference refers to any artifact in an assay that leads to a false positive or false negative result. Natural products, due to their structural complexity, can interfere with assays through various mechanisms such as aggregation, light absorption or fluorescence, or direct inhibition of reporter enzymes.[2][3] These interferences can obscure the true biological activity of the compound, leading to wasted time and resources.
Q3: What are some common types of assays used to study the biological activity of this compound?
Given its known mechanism of action, this compound is commonly studied using a variety of assays, including:
-
Immunosuppression Assays: Such as T-cell proliferation and activation assays.[4][]
-
Anti-inflammatory Assays: Including cytokine release assays (e.g., measuring IL-2) and enzyme-linked immunosorbent assays (ELISAs).[6]
-
NF-κB Signaling Pathway Assays: Often employing luciferase or other reporter genes to measure the activity of this pathway.[7][8]
-
Cytotoxicity Assays: To determine the compound's toxic effects on cells.[]
Q4: How can I proactively minimize the risk of assay interference when working with this compound?
To minimize the risk of interference, it is advisable to:
-
Incorporate Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can help prevent non-specific binding and aggregation.[9][10]
-
Use Counter-Screens: These are assays designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[2]
-
Employ Orthogonal Assays: Use different assay formats that rely on distinct detection methods to confirm initial findings.
-
Characterize Assay Sensitivity: Test the assay with known interfering compounds to understand its susceptibility to artifacts.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Issue 1: Inconsistent IC50 values in an NF-κB Luciferase Reporter Assay.
Q: I am observing significant variability in the IC50 values for this compound in my NF-κB luciferase reporter assay. What could be the cause and how can I troubleshoot this?
A: Inconsistent IC50 values in luciferase-based assays can stem from several sources of interference. This compound, like other complex molecules, might be inhibiting the luciferase enzyme directly, forming aggregates that interfere with the assay, or exhibiting autofluorescence.
Troubleshooting Steps:
-
Test for Direct Luciferase Inhibition: Run a counter-assay using purified luciferase enzyme and its substrate in the presence and absence of this compound. A decrease in luminescence in the presence of the compound suggests direct inhibition.[12][13]
-
Assess for Aggregation: Compound aggregation is a common cause of non-specific inhibition.[2] You can test for this by measuring the IC50 of this compound in the presence and absence of a non-ionic detergent like 0.01% Tween-20. A significant rightward shift in the IC50 curve in the presence of the detergent suggests that aggregation was contributing to the apparent activity.
-
Check for Autofluorescence: Measure the fluorescence of this compound at the emission wavelength of the luciferase reporter. If the compound is fluorescent, it can interfere with the signal detection.[14]
Illustrative Data: Effect of Detergent on this compound IC50
The following table presents hypothetical data demonstrating how the presence of a detergent can affect the measured IC50 of this compound in an NF-κB luciferase reporter assay, suggesting aggregation-based interference.
| Assay Condition | This compound IC50 (µM) | Interpretation |
| Standard Buffer | 1.5 | Apparent potent inhibition. |
| Standard Buffer + 0.01% Tween-20 | 12.8 | Significant IC50 shift, suggesting the initial potency was likely due to compound aggregation. |
Issue 2: High background signal in a Fluorescence Polarization (FP) assay.
Q: I am using a fluorescence polarization assay to study the interaction of a protein in the NF-κB pathway with a fluorescently labeled ligand. When I add this compound, I see an unexpectedly high background signal. What could be happening?
A: High background in FP assays can be caused by intrinsic fluorescence of the test compound or light scattering due to compound precipitation.
Troubleshooting Steps:
-
Measure Intrinsic Fluorescence: Test this compound alone in the assay buffer at the excitation and emission wavelengths of your fluorescent probe. Significant fluorescence from this compound itself will interfere with the assay readout.[15] Using a far-red fluorescent probe can sometimes mitigate this, as natural products are less likely to fluoresce at longer wavelengths.[16]
-
Check for Light Scattering: Insoluble compounds can scatter light, leading to an increase in the calculated fluorescence polarization.[17] This can be visually inspected or measured using a plate reader capable of detecting light scatter. If precipitation is observed, consider modifying the buffer conditions or reducing the compound concentration.
-
Run a No-Protein Control: To confirm that the observed effect is due to interference, measure the fluorescence polarization of the tracer in the presence of this compound but without the target protein. A significant change in polarization indicates an artifact.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is designed to measure the effect of this compound on the NF-κB signaling pathway and includes steps to mitigate potential interference.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct.
-
Complete cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
TNF-α (Tumor Necrosis Factor-alpha) solution.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
White, clear-bottom 96-well plates.
-
Phosphate-Buffered Saline (PBS).
-
Assay Buffer: PBS with 0.01% Tween-20.
Procedure:
-
Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound dilutions to the wells and incubate for 1 hour.
-
Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.
-
Incubate the plate for 6 hours at 37°C.
-
Remove the medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: T-Cell Proliferation Assay
This assay assesses the immunosuppressive activity of this compound by measuring its effect on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell stimulation.
-
This compound stock solution (in DMSO).
-
Cell proliferation dye (e.g., CFSE) or a colorimetric proliferation assay kit (e.g., WST-1).
-
96-well U-bottom plates.
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
If using a proliferation dye, label the PBMCs with CFSE according to the manufacturer's protocol.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.
-
Add serial dilutions of this compound to the wells.
-
Add the T-cell stimulus (PHA or anti-CD3/CD28 beads) to all wells except the unstimulated control.
-
Incubate the plate for 72-96 hours at 37°C.
-
Measurement:
-
For CFSE-labeled cells, analyze the dilution of the dye by flow cytometry.
-
For colorimetric assays, add the WST-1 reagent and measure the absorbance according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control and determine the IC50 value.
Visualizing Key Pathways and Workflows
NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, which is a key target of this compound. Understanding this pathway is crucial for interpreting experimental results.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting unexpected results when working with this compound.
Caption: A logical workflow for troubleshooting assay interference with this compound.
References
- 1. This compound | 345954-00-9 | VNA95400 | Biosynth [biosynth.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 4. Immunosuppression Assays - Immunosuppression Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 7. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Wilfornine A treatment duration for maximum efficacy
Technical Support Center: Optimizing Wilfornine A Treatment
Disclaimer: Initial searches for "this compound" did not yield specific results. It is highly likely that this is a misspelling of other well-researched bioactive compounds isolated from Tripterygium wilfordii (Thunder God Vine), such as Wilforine or Wilforlide A . This technical support center will focus on these two compounds, providing data and protocols that can be adapted for similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are Wilforine and Wilforlide A, and what are their known effects?
A1: Wilforine and Wilforlide A are natural compounds extracted from the plant Tripterygium wilfordii, which has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1][2][3]
-
Wilforine: This alkaloid has demonstrated anti-inflammatory effects, particularly in the context of rheumatoid arthritis. It has been shown to inhibit the activation of fibroblast-like synoviocytes (FLS), key players in the pathology of rheumatoid arthritis.[4][5]
-
Wilforlide A: This triterpene also exhibits potent anti-inflammatory and immunosuppressive properties.[1][6] It has been found to ameliorate rheumatoid arthritis progression by inhibiting the polarization of M1 macrophages, which are involved in the inflammatory response.[7] Additionally, it can enhance the efficacy of chemotherapy in drug-resistant prostate cancer.[8]
Q2: What are the known signaling pathways affected by Wilforine and Wilforlide A?
A2: Current research has identified distinct signaling pathways modulated by each compound:
-
Wilforine has been found to inhibit the Wnt11/β-catenin signaling pathway . By downregulating Wnt11, it subsequently decreases the levels of β-catenin and its downstream targets like CCND1 and c-Myc, which are involved in cell proliferation.[4]
-
Wilforlide A partially exerts its anti-inflammatory effects by inactivating the TLR4/NF-κB signaling pathway . It suppresses the upregulation of Toll-like receptor 4 (TLR4) and the subsequent activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[7]
Q3: How do I determine the optimal treatment duration for maximum efficacy?
A3: The optimal treatment duration is dependent on the specific cell type, the concentration of the compound, and the desired biological outcome. A time-course experiment is essential to determine the point of maximum therapeutic effect before the onset of significant cytotoxicity to healthy cells. The general workflow involves treating your cells with a predetermined optimal concentration of the compound and then assessing key efficacy markers at various time points (e.g., 6, 12, 24, 48, 72 hours).
Troubleshooting Guides
Issue 1: High variability in cell viability results between experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before starting treatment.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: Visually inspect the media for any precipitate after adding the compound. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells, including controls.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
Issue 2: No significant effect observed at expected concentrations.
-
Possible Cause 1: Sub-optimal compound concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific cell line.
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Consider that your cell line may be inherently resistant to the compound's effects. You may need to try a different, more sensitive cell line or investigate mechanisms of resistance.
-
Issue 3: Inconsistent results in Western Blotting for signaling pathway analysis.
-
Possible Cause 1: Poor sample preparation.
-
Solution: Ensure complete cell lysis and accurate protein quantification. Use protease and phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of signaling proteins.
-
-
Possible Cause 2: Sub-optimal antibody performance.
-
Solution: Validate your primary antibodies to ensure they are specific and sensitive. Use appropriate positive and negative controls. Titrate your primary and secondary antibodies to find the optimal concentrations.
-
Experimental Protocols
Protocol 1: Determining Optimal Concentration (Dose-Response)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of Wilforine or Wilforlide A in culture media.
-
Treatment: Treat the cells with the different concentrations of the compound for a fixed duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Viability Assay (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Determining Optimal Treatment Duration (Time-Course)
-
Cell Seeding: Seed cells in multiple 96-well plates as described above.
-
Treatment: Treat the cells with the predetermined optimal concentration (e.g., IC50) of the compound.
-
Time Points: At various time points (e.g., 6, 12, 24, 48, 72 hours), perform a cell viability assay on one of the plates.
-
Data Analysis: Plot the percentage of cell viability against the treatment duration to identify the time point with the desired effect before significant toxicity occurs.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the optimal concentration and duration of the compound.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained, Annexin V-only, and PI-only controls should be included for proper compensation and gating.[10]
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Wnt11, anti-β-catenin, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Dose-Response of Wilforine on A549 Lung Cancer Cells after 48h Treatment
| Wilforine Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 78.1 | 6.1 |
| 5 | 52.4 | 5.5 |
| 10 | 25.6 | 3.9 |
| 25 | 8.2 | 2.1 |
Table 2: Time-Course of Apoptosis Induction by 5 µM Wilforine in A549 Cells
| Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 2.1 | 1.5 |
| 12 | 15.8 | 3.2 |
| 24 | 35.2 | 8.9 |
| 48 | 48.6 | 15.7 |
| 72 | 30.1 | 35.4 |
Visualizations
References
- 1. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 2. Tripterygium wilfordii - Wikipedia [en.wikipedia.org]
- 3. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Ortho Search | An orthopaedic-specific, taxonomy-driven discovery tool. [orthosearch.org.uk]
- 6. Comparative study on the anti-inflammatory and immune suppressive effect of Wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Wilfornine A Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experimental results involving Wilfornine A.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound, providing step-by-step guidance to identify and resolve them.
Issue 1: High Variability in NF-κB Luciferase Reporter Assay Results
Question: My NF-κB luciferase reporter assay results show high variability between replicate wells treated with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
High variability in luciferase assays can stem from several factors, from cell handling to reagent stability. Follow these steps to systematically troubleshoot the issue:
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Problem: Uneven cell numbers across wells will lead to variable luciferase expression.
-
Solution: Ensure a single-cell suspension before seeding. After trypsinization, gently pipette the cell suspension up and down to break up clumps. Visually inspect the plate after seeding to confirm even distribution.
-
-
Variable Transfection Efficiency:
-
Problem: If you are transiently transfecting an NF-κB reporter plasmid, variations in transfection efficiency will cause high variability.
-
Solution: Optimize your transfection protocol by testing different DNA-to-transfection reagent ratios. Use a co-transfected internal control vector (e.g., a constitutively expressed Renilla luciferase reporter) to normalize the firefly luciferase signal from your NF-κB reporter.[1]
-
-
This compound Preparation and Dosing:
-
Problem: this compound, like many natural products, can be challenging to dissolve completely, leading to inaccurate concentrations in your assay wells.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
To make your working solutions, perform serial dilutions in your cell culture medium.
-
Ensure thorough mixing at each dilution step. When adding the final concentration to your wells, pipette up and down gently to ensure even distribution.
-
Always include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.[2]
-
-
-
Assay Reagent and Plate Issues:
-
Problem: The luciferase substrate can degrade, or "cross-talk" between wells on the plate can occur.
-
Solution:
-
Prepare the luciferase assay reagent fresh and protect it from light.
-
Use opaque, white-walled plates for luminescence assays to prevent signal bleed-through from adjacent wells.[3]
-
Ensure that the plate reader's injector is functioning correctly and dispensing the same volume of reagent to each well.
-
-
-
Cell Health:
-
Problem: If cells are unhealthy or stressed, their response to both the stimulus (e.g., TNF-α) and the inhibitor (this compound) will be inconsistent.
-
Solution: Regularly check your cells for signs of stress or contamination. Do not use cells that are over-confluent.
-
Experimental Workflow for Troubleshooting Variability:
Caption: Troubleshooting workflow for a this compound NF-κB luciferase reporter assay.
Issue 2: Inconsistent Inhibition of T-Cell Proliferation
Question: I am seeing variable or weak inhibition of T-cell proliferation with this compound. How can I improve the consistency of my results?
Answer:
Variability in T-cell proliferation assays can be due to the nature of primary cells or the specific assay conditions. Here’s a guide to improving reproducibility.
Possible Causes & Troubleshooting Steps:
-
T-Cell Activation State:
-
Problem: The activation status of your T-cells at the start of the experiment is critical. Insufficient or overly strong activation can mask the inhibitory effects of this compound.
-
Solution:
-
Use a consistent method and concentration of stimulants (e.g., anti-CD3/CD28 antibodies or PHA).
-
Titrate your stimulant to find a concentration that gives a robust but not maximal proliferation signal, allowing a window to observe inhibition.
-
Ensure the T-cells are healthy and in the logarithmic growth phase before stimulation.
-
-
-
Compound Stability and Concentration:
-
Problem: this compound may degrade in the culture medium over the course of a multi-day proliferation assay.
-
Solution: While specific stability data for this compound in culture media is limited, it is good practice to prepare fresh dilutions for each experiment. Consider a medium change with freshly diluted this compound if the assay runs for several days.
-
-
Assay Method and Timing:
-
Problem: The chosen proliferation assay (e.g., CFSE dilution, [3H]-thymidine incorporation, or MTS/XTT) has different sensitivities and optimal time points.
-
Solution:
-
CFSE: This is a robust method that allows for the tracking of cell divisions. Ensure that your initial staining is uniform and that you acquire a sufficient number of events on the flow cytometer.
-
[3H]-Thymidine: This is a very sensitive method but requires radioactive material. Add the thymidine for the last 18-24 hours of the culture period for optimal incorporation.
-
MTS/XTT: These colorimetric assays are convenient but can be affected by changes in cell metabolism that are independent of proliferation. Validate your results with a cell-counting-based method.
-
Optimize the assay duration. A 3-day assay is common, but the optimal time may vary depending on the cell type and stimulant.
-
-
-
Cell Density:
-
Problem: Both too low and too high cell densities can affect proliferation rates.
-
Solution: Determine the optimal seeding density for your specific T-cells and plate format. A typical starting point for a 96-well plate is 1 x 10^5 cells/well.[4]
-
Logical Flow for Optimizing a T-Cell Proliferation Assay:
Caption: Optimization flowchart for a this compound T-cell proliferation inhibition assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For in vitro experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q2: What is a typical working concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound will vary depending on the cell type and the specific assay. Based on studies of related alkaloids from Tripterygium wilfordii, a good starting point for a dose-response experiment would be a range from 0.1 µM to 50 µM. For NF-κB inhibition in HEK293 cells, IC50 values for similar compounds have been reported in the range of 0.74 µM to 15.66 µM.[1]
Q3: My cells are dying at concentrations where I expect to see immunosuppressive effects. What should I do?
A3: This suggests that the cytotoxic effects of this compound are occurring at or below the concentrations required for the desired biological activity in your specific cell line.
-
Confirm Cytotoxicity: Run a separate cytotoxicity assay (e.g., using a trypan blue exclusion assay or a live/dead stain) in parallel with your functional assay. This will help you determine the concentration at which this compound becomes toxic to your cells.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.5%, as higher concentrations can be toxic to many cell lines.[2][5]
-
Reduce Incubation Time: It's possible that prolonged exposure to this compound is causing cell death. Try a shorter incubation time for your functional assay.
-
Use a Different Cell Line: Some cell lines may be more sensitive to the cytotoxic effects of this compound than others.
Q4: How can I be sure that the observed effect is due to this compound and not an artifact?
A4: Good experimental design with proper controls is key.
-
Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a known inhibitor of your target pathway (e.g., a known NF-κB inhibitor) as a positive control to validate that the assay is working correctly.
-
Purity of this compound: Ensure that the this compound you are using is of high purity. Impurities from the extraction and purification process could have their own biological activities. Always obtain a certificate of analysis (CoA) from your supplier.
Data Presentation
The following tables summarize expected quantitative data for this compound and related compounds from Tripterygium wilfordii.
Table 1: Inhibitory Activity of Tripterygium wilfordii Alkaloids on NF-κB Pathway
| Compound/Extract | Cell Line | Assay Type | IC50 | Cytotoxicity | Reference |
| Total Alkaloids | HEK293/NF-κB-Luc | Luciferase Reporter | 7.25 µg/mL | No effect at 100 µg/mL | [1] |
| Wilfordatine E (Cpd 11) | HEK293/NF-κB-Luc | Luciferase Reporter | 0.74 µM | No effect at 100 µM | [1] |
| Wilfordatine I (Cpd 5) | HEK293/NF-κB-Luc | Luciferase Reporter | 8.75 µM | No effect at 100 µM | [1] |
| Wilfordine (Cpd 16) | HEK293/NF-κB-Luc | Luciferase Reporter | 15.66 µM | No effect at 100 µM | [1] |
Table 2: Effect of Tripterine (a T. wilfordii compound) on Cytokine Production
| Treatment | Target | Cell Type | Effect | Concentration Range | Reference |
| Tripterine | IL-1 Production | Murine Peritoneal Macrophages | Significant Inhibition | 0.1 - 1.0 µg/mL | [6] |
| Tripterine | IL-2 Production | ConA-activated Murine Splenocytes | Significant Inhibition | 0.1 - 1.0 µg/mL | [6] |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol provides a method for assessing the inhibitory effect of this compound on the TNF-α-induced NF-κB signaling pathway in HEK293 cells stably expressing an NF-κB luciferase reporter.
Materials:
-
HEK293 cells with a stable NF-κB luciferase reporter
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Recombinant Human TNF-α (stock solution in PBS with 0.1% BSA)
-
Luciferase Assay System (e.g., Promega)
-
Opaque, white 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HEK293-NF-κB-Luc cells.
-
Seed the cells in a white, opaque 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM from your DMSO stock. A suggested final concentration range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM.
-
Prepare a vehicle control (DMEM with the highest final concentration of DMSO, e.g., 0.5%).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Stimulation:
-
Prepare a solution of TNF-α in complete DMEM at a concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to each well (for a final concentration of 2 ng/mL), except for the unstimulated control wells. Add 10 µL of medium to the unstimulated wells.
-
Incubate for 6 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
NF-κB Signaling Pathway:
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to measure the inhibitory effect of this compound on the proliferation of human Jurkat T-cells using CFSE dye dilution.
Materials:
-
Jurkat cells
-
Complete RPMI-1640 (10% FBS, 1% Penicillin-Streptomycin)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Human T-cell activator (e.g., anti-CD3/CD28 beads or plate-bound antibodies)
-
This compound (stock solution in DMSO)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Wash Jurkat cells twice with pre-warmed, serum-free RPMI-1640.
-
Resuspend the cells at 1 x 10^6 cells/mL in serum-free RPMI-1640.
-
Add CFSE to a final concentration of 1 µM (or as optimized).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 to remove excess CFSE.
-
Resuspend the cells in complete RPMI-1640 at a final concentration of 1 x 10^6 cells/mL.
-
-
Cell Seeding and Treatment:
-
Seed 100 µL of the CFSE-stained cell suspension (1 x 10^5 cells) into each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
-
Stimulation:
-
Add the T-cell activator to the wells according to the manufacturer's instructions (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
Include an unstimulated control (cells with no activator).
-
Bring the final volume in each well to 200 µL with complete RPMI-1640.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Gently resuspend the cells in each well.
-
Transfer the cells to FACS tubes.
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data using flow cytometry software to model the cell divisions based on the halving of CFSE fluorescence in proliferating cells. Compare the proliferation index of this compound-treated samples to the stimulated vehicle control.
-
References
- 1. goldbio.com [goldbio.com]
- 2. iacld.com [iacld.com]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Inhibitory effect of tripterine on activities of IL-1, IL-2 and release of PGE2] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Wilfornine A and Triptolide in Preclinical Autoimmune Models
An objective review of the immunomodulatory and anti-inflammatory efficacy of Wilfornine A and Triptolide in the context of autoimmune disease models, supported by experimental data.
This guide provides a comparative overview of two natural compounds, this compound and Triptolide, which have demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, particularly rheumatoid arthritis (RA). While direct comparative studies are not yet available, this document synthesizes existing data to offer insights into their respective efficacies and mechanisms of action.
At a Glance: Efficacy in Collagen-Induced Arthritis
The following tables summarize the quantitative effects of this compound and Triptolide on key inflammatory and disease progression markers in collagen-induced arthritis (CIA), a widely used animal model for rheumatoid arthritis. It is important to note that the data for each compound are derived from separate studies.
Table 1: Effect of this compound on Inflammatory Markers in CIA Rats
| Marker | Treatment Group | Result | Fold Change vs. CIA Control |
| Serum IL-6 | This compound | Reduction | ↓ |
| Serum IL-1β | This compound | Reduction | ↓ |
| Serum TNF-α | This compound | Reduction | ↓ |
| Synovial MMP3 mRNA | This compound | Reduction | ↓ |
| Synovial Fibronectin mRNA | This compound | Reduction | ↓ |
Data derived from a study on collagen-induced arthritis in rats. The exact fold change was not quantified in the available literature, but a significant reduction was reported.
Table 2: Effect of Triptolide on Inflammatory Markers and Fibroblast-Like Synoviocytes (FLS) in RA Models
| Marker/Parameter | Model System | Triptolide Treatment | Result |
| Serum TNF-α | CIA Rats | Yes | ↓ |
| Serum IL-1β | CIA Rats | Yes | ↓ |
| Serum IL-6 | CIA Rats | Yes | ↓ |
| FLS Proliferation | Human RA FLS | Yes | Inhibited |
| FLS Invasion | Human RA FLS | Yes | Inhibited |
| FLS IL-1β Production | Human RA FLS (TNF-α stimulated) | Yes | ↓ |
| FLS IL-6 Production | Human RA FLS (TNF-α stimulated) | Yes | ↓ |
| FLS IL-8 Production | Human RA FLS (TNF-α stimulated) | Yes | ↓ |
| MMP-3 Expression | Human RA FLS | Yes | ↓ |
| MMP-9 Expression | Human RA FLS | Yes | ↓ |
| MMP-13 Expression | Human RA FLS | Yes | ↓ |
This table synthesizes data from multiple studies on triptolide in both in vivo CIA models and in vitro human RA FLS models.[1][2][3]
Mechanisms of Action: A Divergence in Signaling Pathways
While both this compound and Triptolide exhibit potent anti-inflammatory effects, their underlying molecular mechanisms appear to differ, targeting distinct signaling cascades involved in the pathogenesis of autoimmune arthritis.
This compound: Targeting the Wnt11/β-catenin Pathway
Recent research has identified the Wnt11/β-catenin signaling pathway as a primary target of this compound in the context of rheumatoid arthritis.[1][2] In RA, this pathway is often aberrantly activated in fibroblast-like synoviocytes (FLS), contributing to their proliferation and the production of matrix-degrading enzymes. This compound has been shown to inhibit the activation of this pathway, leading to a downstream reduction in the expression of key pathological mediators.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Triptolide decreases rheumatoid arthritis fibroblast-like synoviocyte proliferation, invasion, inflammation and presents a therapeutic effect in collagen-induced arthritis rats via inactivating lncRNA RP11-83J16.1 mediated URI1 and β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
In Vivo Validation of Wilfornine A's Anti-inflammatory Effects: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-inflammatory properties of Wilfornine A, a compound isolated from Tripterygium wilfordii. Due to the limited availability of specific in vivo data for this compound, this guide will utilize data from its more extensively studied counterpart from the same plant, Triptolide, to provide a representative analysis. Triptolide is a major contributor to the potent anti-inflammatory and immunosuppressive effects of Tripterygium wilfordii. This comparison is benchmarked against commonly used anti-inflammatory agents.
Comparative Efficacy of Triptolide and Standard Anti-inflammatory Drugs
The following tables summarize the quantitative data from various in vivo studies, showcasing the anti-inflammatory efficacy of Triptolide in comparison to standard treatments like Methotrexate and Dexamethasone.
| Compound | Animal Model | Dosage | Key Inflammatory Marker | Inhibition (%) | Reference |
| Triptolide | LPS-induced acute pancreatitis in mice | 100 µg/kg | Serum Amylase | Significant reduction | [1][2] |
| Triptolide | LPS-induced acute pancreatitis in mice | 100 µg/kg | Serum Lipase | Significant reduction | [1][2] |
| Triptolide | LPS-induced acute pancreatitis in mice | 100 µg/kg | Pancreatic MPO activity | Significant reduction | [1][2] |
| Triptolide | Collagen-Induced Arthritis (CIA) in mice | 10-50 µg/kg/day | Paw Swelling | Dose-dependent reduction | [3] |
| Methotrexate | Collagen-Induced Arthritis (CIA) in mice | 1 mg/kg, 2x/week | Paw Swelling | Significant reduction | [4] |
| T. wilfordii Glycosides + Methotrexate | Rheumatoid Arthritis (Human) | N/A | ACR20 Response | Superior to MTX alone | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common in vivo inflammation models used to assess the efficacy of anti-inflammatory compounds.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
-
Animals : Male Wistar rats (150-200g) are used.
-
Groups : Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (Triptolide at various doses).
-
Procedure :
-
A 1% w/v solution of carrageenan is prepared in sterile saline.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After 1 hour, 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Evaluation : The percentage inhibition of edema is calculated for each group relative to the control group.
Collagen-Induced Arthritis (CIA) in Mice
This is a well-established model for studying chronic autoimmune-driven inflammation, closely mimicking human rheumatoid arthritis.
-
Animals : DBA/1 mice, 8-10 weeks old, are typically used.
-
Induction of Arthritis :
-
An emulsion is prepared with bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 0, mice are immunized with an intradermal injection of 100 µL of the emulsion at the base of the tail.
-
On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment : Treatment with the test compound (e.g., Triptolide) or a standard drug (e.g., Methotrexate) typically begins after the booster injection and continues for a specified period.
-
Assessment :
-
The severity of arthritis is scored visually based on paw swelling and erythema.
-
Paw thickness is measured using calipers.
-
At the end of the study, joint tissues are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured by ELISA.
-
Visualizing the Molecular Mechanisms
The anti-inflammatory effects of Triptolide are mediated through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wilfornine A and Other Key Tripterygium Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The plant Tripterygium wilfordii, commonly known as Thunder God Vine, is a source of a diverse array of potent bioactive compounds, primarily diterpenoids and alkaloids. Among these, triptolide and celastrol have been extensively studied for their significant anti-inflammatory, immunosuppressive, and anticancer properties. This guide provides a comparative analysis of a lesser-studied sesquiterpenoid alkaloid, Wilfornine A, with the well-characterized alkaloids triptolide and celastrol, offering insights into their relative bioactivities and mechanisms of action supported by available experimental data.
Comparative Biological Activity: A Quantitative Overview
While direct comparative studies of this compound against triptolide and celastrol under identical experimental conditions are limited, the available data allows for a preliminary assessment of their cytotoxic and anti-inflammatory potential. Triptolide generally exhibits the most potent cytotoxic effects, often in the nanomolar range, whereas celastrol and other sesquiterpenoid alkaloids, including this compound, typically show activity in the micromolar range.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Triptolide | HuCCT1 (Cholangiocarcinoma) | Cytotoxicity | 12.6 ± 0.6 nM (48h) | |
| QBC939 (Cholangiocarcinoma) | Cytotoxicity | 20.5 ± 4.2 nM (48h) | ||
| FRH0201 (Cholangiocarcinoma) | Cytotoxicity | 18.5 ± 0.7 nM (48h) | ||
| A549/TaxR (Taxol-resistant Lung Adenocarcinoma) | Cytotoxicity | 15.6 nM (72h) | [1] | |
| MV-4-11, KG-1, THP-1, HL-60 (Leukemia) | Cytotoxicity | < 30 nM (24h) | [2] | |
| MCF-7 (Breast Cancer) | Cytotoxicity | Varies with duration | ||
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | Varies with duration | [3] | |
| Celastrol | A2780 (Ovarian Cancer) | Cytotoxicity | 2.11 µM (72h) | [4] |
| SKOV3 (Ovarian Cancer) | Cytotoxicity | 2.29 µM (72h) | [4] | |
| SKBr-3 (ErbB2-overexpressing Breast Cancer) | Cytotoxicity | 0.13 ± 0.02 µM | [5] | |
| Other Sesquiterpenoid Alkaloids (from T. wilfordii) | SMMC7721 (Hepatocellular Carcinoma) | Cytotoxicity (CCK-8) | 0.26–9.67 µM | |
| LN229 (Glioblastoma) | Cytotoxicity (CCK-8) | 0.50–7.38 µM |
Note: IC50 values can vary significantly based on the cell line, assay method, and incubation time. The data presented here is for comparative purposes and is collated from different studies.
Mechanisms of Action: A Focus on Key Signaling Pathways
The primary mechanisms underlying the bioactivities of triptolide and celastrol involve the modulation of critical inflammatory and apoptotic signaling pathways. While the specific pathways affected by this compound are not as well-elucidated, it is hypothesized to share some common targets with other Tripterygium alkaloids.
NF-κB Signaling Pathway: A Central Target for Anti-inflammatory Action
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7][8] Both triptolide and celastrol are potent inhibitors of this pathway.[9][10][11][12]
-
Triptolide: Triptolide has been shown to inhibit NF-κB transcriptional activation.[13] It can suppress the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-activated macrophages.[9][14]
-
Celastrol: Celastrol also exerts its anti-inflammatory effects by downregulating NF-κB activity.[11][12] It has been shown to reduce the mRNA expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[15]
-
This compound: While direct evidence is limited, as a constituent of Tripterygium wilfordii, this compound is likely to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB pathway. Further research is needed to confirm this and elucidate the specific molecular interactions.
References
- 1. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of celastrol in combination with ErbB2-targeted therapeutics for treatment of ErbB2-overexpressing breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Celastrol: A Spectrum of Treatment Opportunities in Chronic Diseases [frontiersin.org]
- 13. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 15. mdpi.com [mdpi.com]
Wilfornine A and Methotrexate in Arthritis Models: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Wilfornine A and the established drug, methotrexate, in preclinical arthritis models. The information is compiled from independent studies to offer a comprehensive overview of their respective mechanisms of action and efficacy, supported by experimental data.
At a Glance: this compound vs. Methotrexate in Arthritis Models
| Feature | This compound | Methotrexate |
| Primary Mechanism of Action | Inhibition of the Wnt11/β-catenin signaling pathway[1] | Inhibition of dihydrofolate reductase, leading to inhibition of purine and pyrimidine synthesis; promotion of adenosine release[2][3][4] |
| Effect on Arthritis Score | Significant reduction in a Collagen-Induced Arthritis (CIA) rat model[1] | Ameliorates development of CIA in mice and rats[5][6][7] |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reduces serum levels in a CIA rat model[1] | Suppresses production in vitro, ex vivo, and in vivo in murine CIA models[8] |
| Effect on Fibroblast-Like Synoviocyte (FLS) Proliferation | Significant inhibitory effect[1] | Dose-dependent inhibition[9] |
In-Depth Analysis
Mechanism of Action
This compound exhibits its anti-arthritic effects through a targeted mechanism. It directly inhibits the Wnt11/β-catenin signaling pathway, which has been implicated in the pathophysiology of rheumatoid arthritis.[1][10][11] By blocking this pathway, this compound can suppress the activation of fibroblast-like synoviocytes (FLS), key players in joint destruction.
Methotrexate, the cornerstone of rheumatoid arthritis therapy, has a broader and more complex mechanism of action.[4] It is an antimetabolite that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of purines and pyrimidines necessary for cell proliferation.[2][12] This inhibition is thought to contribute to its anti-proliferative effects on immune cells and FLS. Additionally, a significant part of its anti-inflammatory effect is attributed to the promotion of adenosine release, which has potent anti-inflammatory properties.[2][3] Other proposed mechanisms include the modulation of signaling pathways such as NF-κB and JAK-STAT.
Signaling Pathway of this compound in Arthritis
References
- 1. researchgate.net [researchgate.net]
- 2. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 4. search.library.albany.edu [search.library.albany.edu]
- 5. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. Experimental immunology High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice [ceji.termedia.pl]
- 8. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate inhibits proliferation but not interleukin 1 stimulated secretory activities of cultured human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Wnt signaling pathway and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wnt signaling as a translational target in rheumatoid and psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Benchmarking Novel Compounds: A Comparative Analysis of Known JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical signaling node in the immune system. Dysregulation of the JAK-STAT pathway is implicated in a multitude of inflammatory and autoimmune diseases, making JAK inhibitors a cornerstone of modern therapeutic strategies. This guide provides a comprehensive benchmark of the potency of established JAK inhibitors, offering a framework for the evaluation of novel chemical entities such as Wilfornine A. The data presented herein, alongside detailed experimental protocols, will enable researchers to effectively position new compounds within the existing landscape of JAK-targeted therapies.
Potency of Known JAK Inhibitors: A Comparative Overview
The inhibitory potency of various small molecules against the four members of the JAK family is a key determinant of their therapeutic efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of well-characterized JAK inhibitors. These values, derived from in vitro biochemical assays, provide a quantitative measure of inhibitor potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | 1 | 20 | 1 | - | Pan-JAK (preferential for JAK1/3) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Ruxolitinib | 3.3 | 2.8 | >428 | 19 | JAK1/JAK2 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 selective |
| Upadacitinib | 43 | 110 | 2300 | 4600 | JAK1 selective |
| Abrocitinib | 29 | 803 | >10,000 | 1,250 | JAK1 selective[1] |
| Fedratinib | - | 3 | >1000 | - | JAK2 selective[2] |
| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 | JAK3 selective[3] |
| Deucravacitinib | - | - | - | 1.0 (Ki) | TYK2 selective (binds to pseudokinase domain) |
| Oclacitinib | 10 | 18 | 99 | 90 | Pan-JAK |
| Itacitinib | - | >20-fold selectivity for JAK1 over JAK2 | >100-fold selectivity for JAK1 over JAK3 and TYK2 | - | JAK1 selective[4] |
| Peficitinib | - | - | - | - | Pan-JAK |
| Delgocitinib | - | - | - | - | Pan-JAK |
| PF-06263276 | 2.2 | 23.1 | 59.9 | 29.7 | Pan-JAK[4] |
| NS-018 | 33 | 0.72 | 39 | 22 | JAK2 selective[4] |
Experimental Protocols
The determination of inhibitor potency and selectivity is reliant on robust and standardized experimental methodologies. Below are detailed protocols for biochemical and cell-based assays commonly employed in the characterization of JAK inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK enzyme.
Objective: To determine the IC50 value of a test compound against a specific JAK isoform.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Substrate peptide (e.g., IRS1-tide).[5]
-
Adenosine triphosphate (ATP).[5]
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compound (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO).
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo® MAX).[5]
-
384-well microplates.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a microplate. Include control wells with DMSO only (vehicle control) and wells without enzyme (background).
-
Prepare a master mix containing the kinase assay buffer, substrate peptide, and ATP.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the purified JAK enzyme to each well (except for the background control).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based JAK/STAT Phosphorylation Assay
This assay assesses the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Objective: To determine the functional potency of a test compound in a biologically relevant setting.
Materials:
-
A human cell line expressing the necessary JAKs and cytokine receptors (e.g., TF-1, UT-7).
-
Cytokine appropriate for the target JAK (e.g., IL-2 for JAK1/3, EPO for JAK2, IFN-α for JAK1/TYK2).
-
Test compound dissolved in DMSO.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Culture the cells to the appropriate density.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorescently labeled antibody against the phosphorylated STAT protein of interest.
-
Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in each sample.
-
Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing Key Pathways and Processes
To aid in the understanding of the underlying biology and experimental design, the following diagrams have been generated.
Caption: The canonical JAK-STAT signaling pathway.
Caption: General experimental workflow for JAK inhibitor screening.
References
A Comparative Analysis of Wilfornine A and Celastrol: Bioactive Compounds from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant that has been utilized in traditional Chinese medicine for centuries to treat a variety of ailments, including rheumatoid arthritis and other autoimmune diseases.[1] Its therapeutic properties are attributed to a rich array of bioactive compounds, most notably diterpenoids, triterpenoids, and alkaloids.[2][3] Among these, the sesquiterpene pyridine alkaloid Wilfornine A and the pentacyclic triterpenoid Celastrol have garnered significant scientific interest for their potent anti-inflammatory, immunosuppressive, and anti-cancer activities.[3][4] This guide provides a comparative study of this compound and Celastrol, presenting experimental data on their efficacy, cytotoxicity, and mechanisms of action to aid researchers and drug development professionals in their investigations.
Chemical Structures
This compound belongs to the sesquiterpene pyridine alkaloid class, characterized by a complex macrocyclic structure.
Celastrol , a pentacyclic triterpenoid, possesses a quinone methide moiety, which is crucial for its biological activity.
Comparative Biological Activities: A Quantitative Overview
The following tables summarize the available quantitative data on the anti-inflammatory, immunosuppressive, and cytotoxic effects of this compound and Celastrol. Direct comparative studies are limited; therefore, data has been compiled from various independent investigations.
Table 1: Anti-inflammatory and Immunosuppressive Activity
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| This compound | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | Not explicitly stated, but grouped with compounds showing potent inhibition. | [1] |
| Celastrol | NET Formation Inhibition (TNFα-induced) | Human Neutrophils | 0.34 µM | Not found in search results |
| Celastrol | NET Formation Inhibition (Immune Complex-induced) | Human Neutrophils | 1.53 µM | Not found in search results |
| Celastrol | NF-κB Inhibition | Various | Potent inhibitor | [5] |
Table 2: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| This compound | HEK293/NF-κB-Luc | Human Embryonic Kidney | No influence on cell viability at 100 µM | [1] |
| Celastrol | U251 | Glioblastoma | 1.494 µM (24h) | [6] |
| Celastrol | LN229 | Glioblastoma | 2.999 µM (24h) | [6] |
| Celastrol | U87-MG | Glioblastoma | 3.159 µM (24h) | [6] |
| Celastrol | SKBr-3 (with Trastuzumab) | Breast Cancer | 2.7 nM | [7] |
| Celastrol | AGS | Gastric Cancer | 2 µM (48h) | [8] |
| Celastrol | EPG | Gastric Cancer | 3.5 µM (48h) | [8] |
Mechanisms of Action: A Focus on Signaling Pathways
Both this compound and Celastrol exert their biological effects by modulating key cellular signaling pathways involved in inflammation, immunity, and cancer progression.
This compound: The primary reported mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, this compound can effectively suppress the inflammatory response.
Celastrol: Celastrol has a more extensively studied and pleiotropic mechanism of action, targeting multiple signaling cascades:
-
NF-κB Pathway Inhibition: Similar to this compound, Celastrol is a potent inhibitor of the NF-κB pathway.[5] It can block the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.
-
PI3K/Akt Pathway Inhibition: Celastrol has been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[9][10][11][12][13] Inhibition of this pathway contributes to its anti-cancer effects.
-
MAPK Pathway Modulation: Celastrol can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer.[14][15][16][17][18]
-
Proteasome Inhibition: Celastrol acts as a natural proteasome inhibitor, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.
Signaling Pathway Diagrams
Caption: Celastrol's multifaceted mechanism of action.
Caption: this compound's inhibitory effect on the NF-κB pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of this compound and Celastrol.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on various cell lines.
-
Materials:
-
Cells of interest (e.g., cancer cell lines, immune cells)
-
96-well culture plates
-
Complete culture medium
-
This compound and Celastrol stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Celastrol and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantitatively measures the inhibition of NF-κB transcriptional activity.
-
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
Complete culture medium.
-
This compound and Celastrol stock solutions.
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or Celastrol for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Cytokine Measurement (ELISA)
This protocol is used to quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Materials:
-
Immune cells (e.g., macrophages, PBMCs).
-
Complete culture medium.
-
This compound and Celastrol stock solutions.
-
LPS or other appropriate stimuli.
-
ELISA kit for the specific cytokine of interest.
-
Microplate reader.
-
-
Procedure:
-
Culture the immune cells and pre-treat with this compound or Celastrol for 1-2 hours.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS) to induce cytokine production and incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the supernatants based on a standard curve.
-
Western Blot Analysis for Signaling Pathways (e.g., PI3K/Akt)
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.
-
Materials:
-
Cells of interest.
-
This compound and Celastrol stock solutions.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound or Celastrol for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system and quantify the band intensities.
-
Experimental Workflow Diagram
Caption: A generalized workflow for comparing this compound and Celastrol.
Conclusion
Both this compound and Celastrol from Tripterygium wilfordii demonstrate significant potential as therapeutic agents, particularly in the realms of inflammatory diseases and cancer. Celastrol has been more extensively characterized, with a well-defined multi-target mechanism of action. This compound, while less studied, shows promise as a potent NF-κB inhibitor with low cytotoxicity. This comparative guide highlights the need for further direct comparative studies to fully elucidate the relative therapeutic potential and safety profiles of these two fascinating natural products. The provided experimental protocols offer a foundation for researchers to conduct such investigations and contribute to the development of novel therapeutics derived from this traditional medicinal plant.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celastrol ameliorates cytokine toxicity and pro-inflammatory immune responses by suppressing NF-κB activation in RINm5F beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of celastrol on mitochondrial dynamics and proliferation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of celastrol in combination with ErbB2-targeted therapeutics for treatment of ErbB2-overexpressing breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K-Akt signaling is involved in the regulation of p21(WAF/CIP) expression and androgen-independent growth in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of MAPK and PI3K/AKT signaling pathways on Malabaricone-A induced cytotoxicity in U937, a histiocytic lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LIN28 phosphorylation by MAPK/ERK couples signaling to the post-transcriptional control of pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK pathway activation selectively inhibits ASCL1-driven small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Immunosuppressive Effects on T-Cell Proliferation: A Comparative Guide
A Note on Wilfornine A: As of late 2025, publicly accessible scientific literature does not contain data regarding the specific effects of this compound on T-cell proliferation. The following guide provides a comparative framework using the well-established immunosuppressants Cyclosporine A (CsA) and FK506 (Tacrolimus). The data fields for this compound are included as placeholders to illustrate how its performance would be evaluated and compared once experimental data becomes available.
This guide offers an objective comparison of the in vitro effects of immunosuppressive compounds on T-cell proliferation, supported by established experimental data for Cyclosporine A and FK506. Detailed methodologies and visual representations of key pathways and workflows are provided to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Comparative Efficacy in T-Cell Proliferation Inhibition
The following table summarizes the quantitative data on the inhibitory effects of Cyclosporine A and FK506 on T-cell proliferation.
| Compound | Target | IC50 (T-Cell Proliferation) | Mechanism of Action |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Cyclosporine A (CsA) | Calcineurin | 50-150 ng/mL[1] | Binds to cyclophilin, and the complex inhibits calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT.[2] |
| FK506 (Tacrolimus) | Calcineurin | 10-100 times more potent than CsA[3] | Binds to FK506-binding protein (FKBP), and this complex inhibits calcineurin, thereby blocking the NFAT signaling pathway.[4] |
Signaling Pathway: T-Cell Activation and Immunosuppression
The diagram below illustrates the signaling cascade initiated by T-cell receptor (TCR) engagement, leading to T-cell proliferation, and the points of inhibition by Cyclosporine A and FK506.
Caption: T-Cell activation pathway and points of immunosuppressive drug action.
Experimental Protocols
MTT Assay for T-Cell Proliferation
This assay measures the metabolic activity of T-cells as an indicator of their viability and proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Test compounds (this compound, CsA, FK506) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed T-cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.[5]
-
Add 50 µL of the test compounds at desired final concentrations to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (no compound).
-
Stimulate the T-cells by adding a mitogen (e.g., PHA at 5 µg/mL) to all wells except for the negative control (unstimulated cells).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
CFSE Assay for T-Cell Proliferation
This flow cytometry-based assay tracks cell division by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Isolated T-cells
-
Complete RPMI-1640 medium
-
CFSE stock solution (5 mM in DMSO)
-
PBS
-
T-cell mitogen (e.g., anti-CD3/CD28 beads)
-
Test compounds
-
Flow cytometer
Procedure:
-
Resuspend T-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add test compounds and mitogen as described in the MTT assay protocol.
-
Incubate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells, wash with PBS, and resuspend in FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro validation of an immunosuppressive compound's effect on T-cell proliferation.
References
- 1. The immunosuppressive activity of the aldehydic transformation of cyclosporine on alloreactive T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. T cell - Wikipedia [en.wikipedia.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
Assessing the Therapeutic Index: Wilfornine A in Comparison to Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety. This guide provides a comparative assessment of the therapeutic index of Wilfornine A, an alkaloid with potent immunosuppressive properties, against other well-known natural compounds: triptolide, paclitaxel, curcumin, resveratrol, and quercetin. Due to the limited direct experimental data on this compound, its structurally similar and potent analogue, triptolide, is used as a primary reference for its biological activities.
Comparative Analysis of Therapeutic Indices
The therapeutic index is calculated as the ratio of the 50% cytotoxic concentration (CC50 or IC50) to the 50% effective concentration (EC50). The following table summarizes the available data for this compound (via its analogue triptolide) and other selected natural compounds. It is important to note that these values can vary significantly depending on the cell line, experimental conditions, and the specific therapeutic effect being measured.
| Compound | Therapeutic Application | Cytotoxicity (IC50) | Efficacy (EC50) | Calculated Therapeutic Index (IC50/EC50) | Cell Line/Model System |
| Triptolide (as a proxy for this compound) | Immunosuppression, Anti-inflammatory, Anti-cancer | 26.77 nM (HT-3 cervical cancer cells)[1] | ~10-50 nM (Inhibition of T-cell proliferation and inflammatory pathways)[2] | ~0.5 - 2.7 | HT-3 cells / T-cells |
| Anti-cancer | 38.18 nM (U14 cervical cancer cells)[1] | - | - | U14 cells | |
| Anti-cancer | 47-73 nM (Acute lymphoblastic leukemia cell lines)[3] | - | - | ALL cell lines | |
| Anti-cancer | <15 nM (Leukemia cell lines, 48h)[4] | - | - | Leukemia cell lines | |
| Anti-cancer | 140.3 nM (A549 lung cancer cells)[5] | - | - | A549 cells | |
| Paclitaxel | Anti-cancer (Microtubule stabilization) | ~0.1 pM (Human endothelial cells)[6] | - | - | Human endothelial cells |
| Anti-cancer | Varies by cell line (nM to µM range)[7] | Varies by cell line (nM range for microtubule stabilization)[8][9] | Varies | Various cancer cell lines | |
| Curcumin | Anti-inflammatory, Anti-cancer | 1.32 - 18.61 µM (Breast cancer cell lines)[10] | - | - | Breast cancer cell lines |
| Anti-cancer | 0.51 - 4.48 µM (Colorectal cancer cell lines)[11] | - | - | Colorectal cancer cell lines | |
| Resveratrol | Anti-cancer, Antioxidant | 200-250 µM (Metastatic cancer cell lines)[12] | - | - | HeLa, MDA-MB-231 cells |
| Anti-cancer | 35.1 - 83.8 µM (MCF-7, HeLa, HepG2 cells)[13] | - | - | MCF-7, HeLa, HepG2 cells | |
| Anti-cancer | 144 µM (MDA-MB-231 breast cancer cells)[14] | - | - | MDA-MB-231 cells | |
| Quercetin | Anti-inflammatory, Anti-cancer | 73 µM (MCF-7 breast cancer cells)[15] | - | - | MCF-7 cells |
| Anti-cancer | 85 µM (MDA-MB-231 breast cancer cells)[15] | - | - | MDA-MB-231 cells | |
| Anti-cancer | 91.35 µg/mL (~302 µM) (HEK293 cells)[16] | - | - | HEK293 cells |
Note: The therapeutic index for many natural compounds is an area of active research, and the provided values are illustrative based on available literature. Direct comparison is challenging due to the diverse experimental setups.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of the key assays used to determine the cytotoxicity and efficacy of the discussed compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Efficacy Assessment: Lymphocyte Proliferation Assay (CFSE-based)
This assay is used to measure the immunosuppressive effect of compounds by quantifying their ability to inhibit T-cell proliferation.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved in daughter cells, allowing for the tracking of cell proliferation by flow cytometry.
Protocol Outline:
-
Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend the isolated lymphocytes in PBS and incubate them with an optimal concentration of CFSE (e.g., 5 µM) for a short period (e.g., 5-10 minutes) at 37°C.
-
Quenching and Washing: Stop the staining reaction by adding complete culture medium containing fetal bovine serum and wash the cells to remove excess CFSE.
-
Cell Culture and Stimulation: Culture the CFSE-labeled lymphocytes in the presence of various concentrations of the test compound. Stimulate T-cell proliferation using a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Incubation: Incubate the cells for a period sufficient for multiple rounds of division (e.g., 3-5 days).
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence intensity using a flow cytometer.
-
Data Analysis: Determine the percentage of proliferating cells and the proliferation index in the presence of the compound compared to the stimulated control. Calculate the EC50 value, the concentration of the compound that causes 50% inhibition of lymphocyte proliferation.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is fundamental to drug development.
This compound and Triptolide: NF-κB Signaling Pathway Inhibition
This compound and its analogue triptolide are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and immune responses. By inhibiting NF-κB, these compounds suppress the transcription of pro-inflammatory cytokines and other molecules involved in T-cell activation and proliferation.
Caption: Inhibition of the NF-κB signaling pathway by this compound/Triptolide.
Experimental Workflow for Therapeutic Index Determination
The process of determining the therapeutic index involves parallel cytotoxicity and efficacy assays.
Caption: Workflow for determining the therapeutic index of a compound.
Comparative Logic for Natural Compounds
The assessment of these natural compounds involves a multi-faceted comparison beyond just the therapeutic index.
Caption: Key parameters for comparing therapeutic potential of natural compounds.
Conclusion
This guide provides a framework for assessing the therapeutic index of this compound in comparison to other natural compounds. While direct quantitative data for this compound remains limited, the information available for its analogue, triptolide, suggests a narrow therapeutic window, highlighting the need for careful dose optimization and potentially the development of derivatives with improved safety profiles. The comparator compounds exhibit a wide range of cytotoxic and effective concentrations, underscoring the importance of standardized experimental protocols for accurate and meaningful comparisons. The provided methodologies and pathway diagrams serve as a resource for researchers in the continued evaluation of these and other natural products for therapeutic development.
References
- 1. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. An insight into anticancer, antioxidant, antimicrobial, antidiabetic and anti-inflammatory effects of quercetin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulating microtubule stability enhances the cytotoxic response of cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating microtubule stability enhances the cytotoxic response of cancer cells to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resveratrol enhances the cytotoxic profile of docetaxel and doxorubicin in solid tumour cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Wilfornine A
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Wilfornine A, a potent sesquiterpene pyridine alkaloid isolated from plants of the Tripterygium genus. Due to its inherent toxicity, strict adherence to the following procedures is mandatory to ensure the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
This compound is a toxic compound and must be handled with extreme care. Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
II. Step-by-Step Disposal Protocol
The disposal of this compound, whether in pure form, in solution, or as contaminated materials, must be managed as hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams: This includes pure compound, stock solutions, diluted experimental solutions, contaminated consumables (e.g., pipette tips, vials, and gloves), and rinsate from cleaning contaminated glassware.
-
Segregate this compound waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
Step 2: Waste Collection and Labeling
-
Use designated hazardous waste containers: Collect all this compound waste in clearly labeled, leak-proof containers that are compatible with the waste type (e.g., glass for liquid waste, puncture-resistant containers for sharps).
-
Label containers clearly: The label must include:
-
The words "Hazardous Waste"
-
The name "this compound"
-
The concentration (if applicable)
-
The date of accumulation
-
The name of the principal investigator or laboratory
-
Step 3: Disposal of Contaminated Materials
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or methanol).
-
After triple rinsing, deface the original label on the container.
-
Dispose of the rinsed container according to your institution's guidelines for decontaminated glassware or plasticware.
-
-
Contaminated Consumables: Place all contaminated items such as gloves, pipette tips, and paper towels directly into a designated hazardous waste container.
Step 4: Final Disposal
-
Arrange for professional disposal: All collected this compound waste must be disposed of through a licensed hazardous waste management company.[3]
-
Incineration is the preferred method: High-temperature incineration is the recommended method for the destruction of toxic organic compounds like this compound.[4]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Hazardous-waste management - Treatment, Storage, Disposal | Britannica [britannica.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Wilfornine A
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Wilfornine A, a potentially hazardous compound. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure the well-being of all laboratory personnel. Given the lack of a specific Safety Data Sheet for this compound, this guidance is based on the established best practices for handling highly potent and potentially cytotoxic alkaloids.
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the correct and consistent use of PPE. For this compound, a multi-layered approach is mandatory to prevent dermal, respiratory, and ocular exposure. All personnel must be trained in the proper donning and doffing of the equipment outlined below.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting elastic or knit cuffs. | Protects the body from splashes and aerosolized particles. The solid front provides a barrier against direct contact. |
| Eye and Face Protection | Chemical splash goggles in combination with a full-face shield. | Protects the eyes and face from splashes, sprays, and aerosols of the hazardous material. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Prevents inhalation of airborne particles of the compound. Proper fit testing is essential. |
| Head and Shoe Covers | Disposable hair cover (bouffant cap) and shoe covers. | Prevents contamination of hair and personal footwear. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, procedural workflow is critical to minimize the risk of exposure and contamination. The following steps outline the process from preparation to disposal.
Preparation and Handling Protocol
-
Designated Area: All handling of this compound must occur in a designated and clearly marked area, such as a certified chemical fume hood or a biological safety cabinet.
-
Pre-Handling Check: Before starting any work, ensure that all necessary PPE is available and in good condition. Verify that the fume hood or safety cabinet is functioning correctly.
-
Donning PPE:
-
Don shoe covers and a hair cover.
-
Wash hands thoroughly.
-
Don the inner pair of gloves.
-
Don the protective gown, ensuring complete coverage.
-
Don the outer pair of gloves, pulling the cuffs over the sleeves of the gown.
-
Don the N95 respirator, ensuring a proper seal.
-
Don chemical splash goggles, followed by the full-face shield.
-
-
Handling this compound:
-
Work with the smallest quantities possible.
-
Keep all containers of this compound sealed when not in use.
-
Use disposable equipment (e.g., spatulas, weighing papers) whenever possible to avoid cross-contamination.
-
All manipulations should be performed carefully to minimize aerosol generation.
-
Disposal Plan
Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, hair covers, and disposable labware, must be considered hazardous waste.
-
Waste Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.
-
Doffing PPE and Disposal:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the gown by rolling it inward and dispose of it.
-
Remove the inner pair of gloves and dispose of them.
-
Remove shoe covers and hair cover.
-
Wash hands thoroughly with soap and water.
-
-
Final Disposal: Hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive guide serves as a critical resource for ensuring the safety of all personnel working with this compound. Strict adherence to these protocols is not merely a recommendation but a necessity for a safe and secure research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
